ZM323881 hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRHWGLIYGJSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZM323881 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent and Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The information presented herein is intended to support research and development efforts in the fields of oncology, angiogenesis, and related therapeutic areas.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of VEGFR-2, also known as Kinase Insert Domain Receptor (KDR).[1] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][3][4][5][6] VEGF-A, a prominent member of the VEGF family, binds to and activates VEGFR-2 on the surface of endothelial cells.[2][3] This binding event triggers the dimerization and autophosphorylation of the receptor's intracellular kinase domains, initiating a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival.[2][5][7][8]
ZM323881 exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. This action prevents the autophosphorylation of the receptor and subsequently blocks the activation of its downstream signaling pathways.[2][9] The high selectivity of ZM323881 for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and ErbB2, underscores its utility as a specific tool for studying VEGFR-2-mediated signaling and as a potential therapeutic agent.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 Value | Reference |
| VEGFR-2 (KDR) | < 2 nM | [2][3][9][10] |
| VEGFR-1 (Flt-1) | > 50 µM | [1][2][3] |
| PDGFRβ | > 50 µM | [1][9] |
| FGFR1 | > 50 µM | [1][9] |
| EGFR | > 50 µM | [1][9] |
| ErbB2 | > 50 µM | [1][9] |
Table 2: Cellular Activity
| Assay | Cell Type | Stimulant | IC50 Value | Reference |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-A | 8 nM | [1][2][3] |
| Endothelial Cell Proliferation | HUVECs | EGF | 1.9 µM | [11][12] |
| Endothelial Cell Proliferation | HUVECs | bFGF | 1.6 µM | [11][12] |
Signaling Pathways Affected
ZM323881's inhibition of VEGFR-2 phosphorylation leads to the downstream blockade of several critical signaling cascades involved in angiogenesis.
Inhibition of Downstream Kinase Phosphorylation
Upon stimulation with VEGF, VEGFR-2 autophosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways. ZM323881 has been shown to block the VEGF-induced phosphorylation of several key kinases, including:
-
Extracellular signal-regulated kinases (ERK1/2): The Ras/Raf/MEK/ERK pathway is a major signaling cascade that regulates cell proliferation and survival.[13][14][15] ZM323881 completely inhibits VEGF-induced ERK phosphorylation at a concentration of 1 µM in Human Aortic Endothelial Cells (HAECs).[9]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): This pathway is involved in cellular responses to stress and inflammation, as well as cell migration. ZM323881 at 1 µM blocks the activation of p38 by VEGF in HAECs.[11]
-
Akt (Protein Kinase B): The PI3K/Akt pathway is crucial for cell survival and proliferation.[7] ZM323881 (1 µM) inhibits the activation of Akt by VEGF in HAECs.[11]
-
Endothelial Nitric Oxide Synthase (eNOS): eNOS produces nitric oxide, a key mediator of vasodilation and vascular permeability. ZM323881 at 1 µM blocks the activation of eNOS by VEGF.[11]
Impact on Cellular Functions
The blockade of these signaling pathways by ZM323881 translates into the inhibition of key cellular functions required for angiogenesis:
-
Endothelial Cell Proliferation: As demonstrated by its low nanomolar IC50 value, ZM323881 is a potent inhibitor of VEGF-A-induced endothelial cell proliferation.[1][2][3]
-
Cell Migration: ZM323881 perturbs VEGF-induced membrane extension and cell migration in HAECs.[11] It also reverses the VEGF-stimulated phosphorylation of CrkII and p130Cas, proteins pivotal in regulating endothelial cell migration.[11]
-
Vascular Permeability: ZM323881 abolishes VEGF-A-mediated increases in vascular permeability in vivo.[2][3]
-
Tube Formation: The ability of endothelial cells to form capillary-like structures in vitro is also inhibited by ZM323881.[11]
Visualizing the Mechanism of Action
Signaling Pathway Diagram
Caption: ZM323881 inhibits VEGFR-2 signaling cascade.
Experimental Workflow Diagram
Caption: Key experimental workflows for ZM323881 characterization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ZM323881.
In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the direct inhibitory effect of ZM323881 on the enzymatic activity of VEGFR-2.
-
Methodology:
-
The compound (ZM323881) is incubated with the recombinant VEGFR-2 enzyme for 20 minutes at room temperature in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.[10]
-
The reaction is carried out in 96-well plates coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.[10]
-
Following the incubation, the level of phosphorylated tyrosine on the substrate is detected.[10]
-
Detection is achieved through sequential incubation with a mouse IgG anti-phosphotyrosine primary antibody and a horseradish peroxidase (HRP)-linked sheep anti-mouse Ig secondary antibody.[10]
-
The signal is developed using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) as a substrate for HRP.[10]
-
The absorbance is read, and IC50 values are determined by non-linear regression analysis of the dose-response curve.[10]
-
Endothelial Cell Proliferation Assay
-
Objective: To assess the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-8, are seeded in 96-well plates at a density of 1000 cells per well.[10]
-
The cells are treated with varying concentrations of ZM323881 in the presence or absence of a stimulant such as VEGF-A (e.g., 3 ng/mL).[10] Other growth factors like EGF or bFGF can be used as controls for selectivity.[10]
-
The cultures are incubated for 4 days.[10]
-
On day 4, the cells are pulsed with 1 µCi/well of ³H-thymidine and incubated for an additional 4 hours.[10]
-
The cells are then harvested, and the amount of incorporated tritium is quantified using a beta-counter, which is proportional to the rate of DNA synthesis and cell proliferation.[10]
-
IC50 values are calculated from the dose-response curves.[10]
-
Western Blot Analysis of Protein Phosphorylation
-
Objective: To determine the effect of ZM323881 on the phosphorylation status of VEGFR-2 and downstream signaling proteins.
-
Methodology:
-
Endothelial cells (e.g., HAECs or HUVECs) are serum-starved to reduce basal signaling.
-
The cells are pre-treated with various concentrations of ZM323881 for a specified time (e.g., 1 hour).
-
The cells are then stimulated with VEGF-A for a short period (e.g., 5-30 minutes) to induce receptor phosphorylation.
-
Following stimulation, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-VEGFR-2, anti-phospho-ERK1/2).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
The membranes can be stripped and re-probed with antibodies against the total protein to confirm equal loading.
-
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR-2 tyrosine kinase. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of key downstream signaling pathways essential for angiogenesis, such as the ERK1/2 and Akt pathways. This results in the suppression of endothelial cell proliferation, migration, and tube formation. The well-characterized mechanism and high selectivity make ZM323881 an invaluable tool for researchers studying VEGFR-2 biology and a promising scaffold for the development of anti-angiogenic therapies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Drugs with High Efficacy against Tumor Angiogenesis | MDPI [mdpi.com]
- 5. VEGF Pathway [sigmaaldrich.com]
- 6. Mode of action and clinical impact of VEGF signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Akt and ERK1/2 is required for VEGF-A/VEGFR2-induced proliferation and migration of lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
ZM323881 Hydrochloride: A Profile of a Highly Selective VEGFR-2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used to characterize its activity.
Core Attributes of this compound
This compound is an anilinoquinazoline compound that demonstrates exceptional selectivity for the VEGFR-2 tyrosine kinase.[1] Its high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of VEGFR-2 signaling.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against a panel of protein tyrosine kinases. The data, summarized in the table below, highlights its remarkable selectivity for VEGFR-2.
| Target Kinase | IC50 | Reference |
| VEGFR-2 (KDR) | < 2 nM | [1][2][3] |
| VEGFR-1 | > 50 µM | [3] |
| PDGFRβ | > 50 µM | [1] |
| FGFR1 | > 50 µM | [1] |
| EGFR | > 50 µM | [1] |
| erbB2 | > 50 µM | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
In cellular assays, this compound effectively inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of 8 nM.[3] It also demonstrates inhibitory effects on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by other growth factors, albeit at much higher concentrations, with IC50 values of 1.9 µM for Epidermal Growth Factor (EGF) and 1.6 µM for basic Fibroblast Growth Factor (bFGF).[4][5]
Mechanism of Action
VEGF-A, a potent angiogenic factor, exerts its effects by binding to and activating VEGFR-2 on the surface of endothelial cells. This binding triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events crucial for angiogenesis, including cell proliferation, migration, and survival.[3][6]
This compound acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. This selective inhibition of VEGFR-2 phosphorylation is central to its anti-angiogenic effects.[3][7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., HEPES buffer, pH 7.5, containing MnCl2)
-
96-well plates coated with a suitable substrate (e.g., poly(Glu, Tyr) 4:1)
-
Anti-phosphotyrosine antibody (primary antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Reaction Setup: To each well of the substrate-coated 96-well plate, add the recombinant VEGFR-2 kinase, the diluted this compound (or vehicle control), and the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for substrate phosphorylation.
-
Stopping the Reaction: Stop the reaction by washing the plate to remove the kinase, inhibitor, and ATP.
-
Detection of Phosphorylation:
-
Add the primary anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove any unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate to remove any unbound secondary antibody.
-
Add the HRP substrate and incubate until a color change is observed.
-
-
Data Acquisition: Stop the color development by adding a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The absorbance values are proportional to the extent of substrate phosphorylation. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[2]
Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the effect of an inhibitor on cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
VEGF-A
-
This compound
-
³H-Thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (or vehicle control) and a stimulating agent (e.g., VEGF-A).
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 72 hours).
-
Radiolabeling: Add ³H-thymidine to each well and incubate for a further 4-18 hours to allow for its incorporation into the DNA of proliferating cells.
-
Cell Harvesting: Harvest the cells onto filter mats using a cell harvester. This process lyses the cells and traps the DNA containing the incorporated ³H-thymidine on the filter.
-
Quantification: Measure the amount of radioactivity on the filter mats using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the rate of cell proliferation. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[2][3]
Conclusion
This compound is a powerful and selective research tool for elucidating the complex roles of VEGFR-2 in health and disease. Its well-defined mechanism of action and high selectivity, as demonstrated through rigorous in vitro and cell-based assays, make it an invaluable asset for researchers in the fields of angiogenesis, cancer biology, and drug discovery. The detailed protocols provided herein serve as a guide for the accurate assessment of its inhibitory properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
ZM323881 Hydrochloride: A Technical Guide to a Potent VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research. The information presented is intended to support researchers and professionals in the fields of cancer biology, cardiovascular disease, and drug development in utilizing this compound as a tool to investigate the roles of VEGFR-2 in various physiological and pathological processes.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions, most notably cancer.[4][5] Vascular Endothelial Growth Factor (VEGF) and its receptors are central to the regulation of angiogenesis.[5][6] Among the VEGF receptors, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary transducer of angiogenic signals in endothelial cells.[1][7][3] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[6]
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and subsequent signal transduction.[3][6] Its high potency and selectivity for VEGFR-2 over other receptor tyrosine kinases make it an invaluable tool for dissecting the specific functions of VEGFR-2 in complex biological systems.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic site of the VEGFR-2 tyrosine kinase. This inhibition prevents the transfer of phosphate groups to tyrosine residues on the receptor and downstream signaling molecules, effectively blocking the pro-angiogenic signals mediated by VEGF-A. The primary consequence of this compound activity is the suppression of endothelial cell proliferation and the reduction of vascular permeability.[1][6]
Signaling Pathway of VEGFR-2 Inhibition by this compound
Caption: VEGFR-2 signaling and inhibition by this compound.
Quantitative Data
The selectivity and potency of this compound have been quantified in various in vitro assays. The following table summarizes key inhibitory concentration (IC50) values.
| Target | Assay Type | IC50 Value | Reference |
| VEGFR-2 (KDR) | In vitro kinase assay | < 2 nM | [2][3] |
| VEGF-A-induced Endothelial Cell Proliferation | In vitro cell-based assay | 8 nM | [1][6] |
| VEGFR-1 | In vitro kinase assay | > 50 µM | [1][7] |
| PDGFRβ | In vitro kinase assay | > 50 µM | [1][7] |
| FGFR1 | In vitro kinase assay | > 50 µM | [1][7] |
| EGFR | In vitro kinase assay | > 50 µM | [1][7] |
| erbB2 | In vitro kinase assay | > 50 µM | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR-2.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a solution of poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO).
-
Kinase Reaction:
-
Add recombinant human VEGFR-2 kinase to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP and MnCl2.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Wash the wells to remove ATP and unbound substances.
-
Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate.
-
Wash the wells thoroughly.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., H₂SO₄).
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the inhibitory effect of this compound on VEGF-A-induced endothelial cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[6]
Protocol:
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and allow them to adhere and become quiescent by serum starvation.
-
Treatment:
-
Treat the cells with various concentrations of this compound for a short pre-incubation period.
-
Stimulate the cells with a pro-angiogenic factor, typically VEGF-A.
-
-
Radiolabeling: Add ³H-thymidine to the culture medium and incubate for 18-24 hours.
-
Harvesting:
-
Wash the cells to remove unincorporated ³H-thymidine.
-
Lyse the cells to release the cellular contents, including the radiolabeled DNA.
-
Harvest the DNA onto a filter mat using a cell harvester.
-
-
Quantification: Measure the amount of incorporated ³H-thymidine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay assesses the ability of this compound to inhibit VEGF-A-induced increases in vascular permeability in a living organism.
Experimental Workflow for In Vivo Vascular Permeability Assay
Caption: Workflow for an in vivo vascular permeability assay (Miles Assay).
Protocol:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Treatment: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Dye Injection: After a specified time to allow for drug distribution, inject Evans Blue dye (which binds to serum albumin) intravenously.
-
Permeability Induction: Inject VEGF-A intradermally at specific sites on the dorsal skin of the animal. Inject saline at control sites.
-
Dye Extravasation: Allow a defined period (e.g., 30 minutes) for the Evans Blue-albumin complex to extravasate into the tissues at sites of increased permeability.
-
Sample Collection: Euthanize the animals and dissect the skin at the injection sites.
-
Dye Extraction and Quantification:
-
Incubate the skin samples in formamide to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extracts at the appropriate wavelength (approximately 620 nm).
-
-
Data Analysis: Quantify the amount of extravasated dye and compare the results between the this compound-treated and vehicle-treated groups to determine the inhibitory effect on VEGF-A-induced vascular permeability.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of VEGFR-2 in angiogenesis and related pathologies. Its well-characterized mechanism of action and high potency make it an ideal compound for in vitro and in vivo studies aimed at elucidating the intricacies of VEGF signaling. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of angiogenesis and in the development of novel anti-angiogenic therapies.
References
- 1. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vivo assay to test blood vessel permeability. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Endothelial Cell Proliferation Assay Reveals Distinct Levels of Proangiogenic Cytokines Characterizing Sera of Healthy Subjects and of Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
ZM323881 Hydrochloride: A Technical Guide to its Downstream Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3][4][5] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as cancer, arthritis, and diabetes.[1][6][7] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, play a central role in initiating the signaling cascade that leads to angiogenesis and increased microvascular permeability.[1][6] ZM323881, an anilinoquinazoline compound, effectively targets the tyrosine kinase activity of VEGFR-2, thereby inhibiting downstream signaling pathways and subsequent cellular responses.[8][9] This technical guide provides an in-depth overview of the downstream targets of ZM323881, its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Core Mechanism of Action
ZM323881 exerts its effects by selectively inhibiting the autophosphorylation of VEGFR-2, which is a critical step in the activation of the receptor upon VEGF binding.[1][6] This inhibition prevents the recruitment and activation of downstream signaling proteins, effectively blocking the pro-angiogenic signals mediated by VEGF.
Downstream Signaling Pathways and Cellular Effects
The inhibition of VEGFR-2 by ZM323881 leads to the suppression of multiple downstream signaling cascades that are crucial for endothelial cell function.
Key Downstream Targets and Pathways:
-
MAPK/ERK Pathway: ZM323881 has been shown to completely inhibit VEGF-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) at a concentration of 1 μM in Human Aortic Endothelial Cells (HAECs).[8] The Raf-MEK-MAPK pathway is a critical signaling route for endothelial cell proliferation.[10]
-
PI3K/Akt Pathway: The activation of Akt, a key survival signal for endothelial cells, is blocked by ZM323881 at a concentration of 1 μM.[5][11]
-
p38 MAPK Pathway: ZM323881 also impedes the VEGF-stimulated activation of p38 MAPK.[5][11]
-
eNOS Activation: The inhibitor prevents the activation of endothelial Nitric Oxide Synthase (eNOS), a molecule involved in vasodilation and vascular permeability.[5][11]
-
CrkII and p130Cas Phosphorylation: ZM323881 reverses the VEGF-stimulated phosphorylation of CrkII and its binding protein p130Cas, which are key regulators of endothelial cell migration.[5][9][11]
-
Rac1 Activation: The activation of the small GTPase Rac1, which is involved in cell migration and membrane extension, is blocked by ZM323881.[5]
Cellular Consequences of VEGFR-2 Inhibition:
-
Inhibition of Endothelial Cell Proliferation: ZM323881 potently inhibits VEGF-A-induced endothelial cell proliferation.[1][2][3][8]
-
Suppression of Cell Migration and Tube Formation: The compound disrupts VEGF-induced membrane extension, cell migration, and the formation of capillary-like structures (tube formation) by endothelial cells.[5][9][11]
-
Reduction of Vascular Permeability: ZM323881 abolishes the increase in vascular permeability mediated by VEGF-A.[1][6]
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound.
| Target | IC50 Value | Cell Line/System | Reference |
| Primary Target | |||
| VEGFR-2 Tyrosine Kinase | < 2 nM | In vitro kinase assay | [1][2][3][4][5][6][8][9][12] |
| Cellular Activity | |||
| VEGF-A-induced Endothelial Cell Proliferation | 8 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2][3][6][8][11] |
| EGF-induced HUVEC Proliferation | 1.9 µM | HUVECs | [5][11] |
| bFGF-induced HUVEC Proliferation | 1.6 µM | HUVECs | [5][11] |
| Selectivity | |||
| VEGFR-1 | > 50 µM | In vitro kinase assay | [1][6] |
| PDGFRβ | > 50 µM | In vitro kinase assay | [2][3][8] |
| FGFR1 | > 50 µM | In vitro kinase assay | [2][3][8] |
| EGFR | > 50 µM | In vitro kinase assay | [2][3][8] |
| erbB2 | > 50 µM | In vitro kinase assay | [2][3][8] |
Signaling Pathway Diagrams
Caption: ZM323881 inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.
Caption: Experimental workflow for evaluating this compound activity.
Experimental Protocols
In Vitro VEGFR-2 Tyrosine Kinase Assay
Objective: To determine the direct inhibitory effect of ZM323881 on VEGFR-2 kinase activity.
Methodology:
-
Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.
-
Incubation: ZM323881 is incubated for 20 minutes at room temperature with the VEGFR-2 enzyme in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.[12]
-
Detection of Phosphorylation: Phosphorylated tyrosine residues are detected by sequential incubation with a mouse IgG anti-phosphotyrosine antibody, followed by a horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody.[12]
-
Signal Development: The signal is developed using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid).[12]
-
Data Analysis: IC50 values are interpolated by non-linear regression analysis of the resulting data.[12]
Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)
Objective: To assess the effect of ZM323881 on VEGF-induced endothelial cell proliferation.
Methodology:
-
Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) at passage 2-8 are plated in 96-well plates at a density of 1000 cells/well.[12]
-
Treatment: Cells are treated with varying concentrations of ZM323881 in the presence or absence of a stimulating agent such as VEGF-A (3 ng/mL), EGF (3 ng/mL), or bFGF (0.3 ng/mL).[12]
-
Incubation: The cultures are incubated for 4 days.[12]
-
Radiolabeling: On day 4, the cultures are pulsed with 1 µCi/well of ³H-thymidine and incubated for an additional 4 hours.[12]
-
Harvesting and Measurement: Cells are harvested, and the incorporation of tritium is measured using a beta-counter.[8][12]
-
Data Analysis: IC50 values are interpolated from the dose-response curves.[8][12]
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of ZM323881 on the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Endothelial cells (e.g., HAECs or HUVECs) are cultured to near confluence. Cells are then serum-starved before being pre-treated with ZM323881 for a specified time, followed by stimulation with VEGF-A.
-
Protein Extraction: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-VEGFR-2, phospho-ERK, phospho-Akt). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with antibodies for the total forms of the proteins to ensure equal loading.
In Vivo Microvascular Permeability Assay (Landis-Michel Technique)
Objective: To evaluate the effect of ZM323881 on VEGF-A-mediated increases in vascular permeability in vivo.
Methodology:
-
Animal Model: The experiment is performed on perfused mesenteric microvessels, for example, in frogs.[1]
-
Measurement of Permeability: The Landis-Michel technique is used to measure the hydraulic conductivity of the microvessels, which is an indicator of permeability.
-
Treatment: The microvessels are perfused with a solution containing VEGF-A to induce an increase in permeability. Subsequently, ZM323881 is added to the perfusate to assess its ability to reverse or inhibit this effect.[1]
-
Data Analysis: Changes in hydraulic conductivity are measured and compared between different treatment groups.[1]
Conclusion
This compound is a powerful and selective research tool for investigating the roles of VEGFR-2 in angiogenesis and vascular permeability. Its well-defined mechanism of action and its potent inhibitory effects on key downstream signaling pathways make it an invaluable compound for studies in cancer biology, ophthalmology, and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the robust evaluation of ZM323881 and similar compounds in preclinical research settings.
References
- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. tocris.com [tocris.com]
- 4. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. VEGF Pathway [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel Drugs with High Efficacy against Tumor Angiogenesis [mdpi.com]
- 11. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
ZM323881 Hydrochloride: A Technical Guide to a Potent VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM323881 hydrochloride is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and its effects on critical signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in preclinical research and drug development.
Chemical Structure and Properties
ZM323881 is an anilinoquinazoline derivative. The hydrochloride salt form enhances its solubility for experimental use.
| Property | Value |
| Chemical Name | 5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride |
| Molecular Formula | C22H19ClFN3O2 |
| Molecular Weight | 411.86 g/mol |
| SMILES | CC1=C(O)C=C(NC2=C3C=CC(OCC4=CC=CC=C4)=CC3=NC=N2)C(F)=C1.Cl |
| Appearance | Light yellow to yellow solid |
Mechanism of Action
This compound is a potent and highly selective inhibitor of the VEGFR-2 tyrosine kinase.[1][2] It exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of VEGFR-2 signaling ultimately inhibits endothelial cell proliferation, migration, and tube formation, which are all critical processes in angiogenesis.
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a complex signaling cascade that is central to angiogenesis. This compound effectively abrogates this pathway at its origin.
Quantitative Data
The inhibitory activity of this compound has been quantified against various kinases and in cell-based assays.
| Target | IC50 | Assay Type |
| VEGFR-2 (KDR) | < 2 nM | In vitro kinase assay |
| VEGF-A-induced HUVEC Proliferation | 8 nM | Cell-based proliferation assay |
| PDGFRβ | > 50 µM | In vitro kinase assay |
| FGFR1 | > 50 µM | In vitro kinase assay |
| EGFR | > 50 µM | In vitro kinase assay |
| erbB2 | > 50 µM | In vitro kinase assay |
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is a representative method for determining the in vitro inhibitory activity of this compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (catalytic domain)
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence for ADP-Glo™ or fluorescence for Z'-LYTE™)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP or the phosphorylated substrate using a commercial detection reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Fetal bovine serum (FBS)
-
VEGF-A
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., [3H]-thymidine, MTT, or CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
-
Microplate reader or scintillation counter
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 supplemented with a low concentration of FBS (e.g., 0.5-1%) and allow them to attach overnight.
-
The next day, replace the medium with fresh low-serum medium containing various concentrations of this compound or vehicle control.
-
After a pre-incubation period (e.g., 1 hour), add VEGF-A to the appropriate wells to stimulate proliferation. Include a set of wells with no VEGF-A as a negative control.
-
Incubate the plate for 48-72 hours.
-
Assess cell proliferation using a chosen method:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 4-18 hours of incubation, then harvest the cells and measure incorporated radioactivity.
-
MTT assay: Add MTT solution to each well, incubate for 2-4 hours, then solubilize the formazan crystals and measure the absorbance.
-
-
Calculate the percent inhibition of VEGF-A-induced proliferation for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the role of VEGFR-2 in angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. Its high potency and selectivity make it a preferred inhibitor for in vitro and in vivo studies targeting the VEGF signaling pathway. The information and protocols provided in this guide are intended to support researchers in the effective application of this compound.
References
ZM323881 Hydrochloride: A Technical Guide for Researchers
CAS Number: 193000-39-4
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on ZM323881 hydrochloride. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for cited experiments, and visualizes relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.[1][2][3] By targeting the tyrosine kinase activity of VEGFR-2, this compound effectively blocks the signaling cascade initiated by Vascular Endothelial Growth Factor-A (VEGF-A).[4][5] This inhibition prevents the autophosphorylation of VEGFR-2, thereby impeding downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[4][6] Its high selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, makes it a valuable tool for studying VEGF-A-mediated physiological and pathological processes.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 Value | Reference |
| VEGFR-2 (KDR) | < 2 nM | [2][7][8] |
| VEGFR-1 | > 50 µM | [1][3][4] |
| PDGFRβ | > 50 µM | [1][3] |
| FGFR1 | > 50 µM | [1][3] |
| EGFR | > 50 µM | [1][3] |
| erbB2 | > 50 µM | [1][3] |
Table 2: Cellular Activity
| Assay | Cell Line | Stimulant | IC50 Value | Reference |
| Endothelial Cell Proliferation | HUVEC | VEGF-A | 8 nM | [1][4][9] |
| Endothelial Cell Proliferation | HUVEC | EGF | 1.9 µM | [9][10] |
| Endothelial Cell Proliferation | HUVEC | bFGF | 1.6 µM | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines the determination of the IC50 value of ZM323881 against VEGFR-2.
-
Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.
-
Incubation: ZM323881 is incubated for 20 minutes at room temperature with the VEGFR-2 enzyme in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.[7]
-
Detection of Phosphorylation: Phosphorylated tyrosine residues are detected through sequential incubation with a mouse IgG anti-phosphotyrosine antibody, followed by a horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody.[7]
-
Signal Generation: The signal is developed using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid).
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the resulting data.[7]
Endothelial Cell Proliferation Assay
This protocol describes the method used to assess the effect of ZM323881 on endothelial cell proliferation.
-
Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs), at passage 2-8, are plated in 96-well plates at a density of 1000 cells per well.[7]
-
Treatment: The cells are treated with varying concentrations of ZM323881 in the presence or absence of growth factors such as VEGF-A (3 ng/mL), EGF (3 ng/mL), or basic fibroblast growth factor (bFGF, 0.3 ng/mL).[7]
-
Incubation: The cultures are incubated for 4 days.[7]
-
³H-Thymidine Labeling: On day 4, the cells are pulsed with 1 µCi/well of ³H-thymidine and incubated for an additional 4 hours.[4][7]
-
Harvesting and Measurement: The cells are harvested, and the incorporation of tritium is measured using a beta-counter to determine the rate of cell proliferation.[7]
-
Data Analysis: IC50 values are calculated from the proliferation data.[7]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881.
Caption: Workflow for the HUVEC proliferation assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
- 3. ZM 323881 hydrochloride | VEGFR | Tocris Bioscience [tocris.com]
- 4. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
ZM323881 hydrochloride molecular weight
An In-Depth Technical Guide to ZM323881 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. The information is intended to support researchers, scientists, and professionals involved in drug development and cancer research.
Physicochemical Properties
This compound, with the chemical name 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride, is a well-characterized small molecule inhibitor. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 411.86 g/mol | |
| Molecular Formula | C22H18FN3O2.HCl | |
| CAS Number | 193000-39-4 | |
| Purity | ≥98% (HPLC) | |
| Appearance | Light yellow to yellow solid | [1][2] |
Mechanism of Action
This compound is an anilinoquinazoline compound that functions as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][3] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.
This compound competitively inhibits the ATP binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling ultimately inhibits angiogenesis.
Signaling Pathway
The inhibitory action of this compound on the VEGFR-2 signaling pathway is depicted in the diagram below.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Quantitative Data: In Vitro Activity
The inhibitory activity of this compound has been quantified against various kinases and in cell-based assays.
| Target/Assay | IC50 | Reference |
| VEGFR-2 (KDR) | < 2 nM | [4][5][6][7] |
| VEGFR-1 | > 50 µM | [4][5] |
| PDGFRβ | > 50 µM | [4] |
| FGFR1 | > 50 µM | [4] |
| EGFR | > 50 µM | [4] |
| erbB2 | > 50 µM | [4] |
| VEGF-A-induced HUVEC proliferation | 8 nM | [4][5][8] |
| EGF-induced HUVEC proliferation | 1.9 µM | [7] |
| bFGF-induced HUVEC proliferation | 1.6 µM | [7] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
This compound
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Microplates (e.g., 96-well)
-
Detection antibody (e.g., anti-phosphotyrosine antibody)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
Coat microplate wells with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the wells with wash buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Add the VEGFR-2 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the wells and add the anti-phosphotyrosine primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the color development with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Cell-Based Proliferation Assay (HUVEC)
This protocol outlines a method to assess the inhibitory effect of this compound on VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1][5]
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
VEGF-A
-
This compound
-
96-well cell culture plates
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1)
-
Scintillation counter (if using [3H]-thymidine) or plate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a suitable density and allow them to attach overnight.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 10 ng/mL). Include a negative control (no VEGF-A) and a positive control (VEGF-A alone).
-
Incubate the cells for 48-72 hours.
-
For [3H]-thymidine incorporation:
-
Add [3H]-thymidine to each well and incubate for 4-6 hours.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
For non-radioactive assays:
-
Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the HUVEC proliferation assay.
Downstream Effects
This compound has been shown to inhibit several key downstream signaling molecules activated by VEGFR-2. At a concentration of 1 µM, it blocks the VEGF-induced activation of:
-
Extracellular signal-regulated kinase (ERK)[7]
-
p38 mitogen-activated protein kinase (p38)[7]
-
Akt (Protein Kinase B)[7]
-
Endothelial nitric oxide synthase (eNOS)[7]
Furthermore, this compound has been observed to perturb VEGF-induced membrane extension, cell migration, and tube formation in human aortic endothelial cells (HAECs).[7] It also reverses the VEGF-stimulated phosphorylation of CrkII and its binding protein p130Cas, which are important regulators of endothelial cell migration.[9][7]
Conclusion
This compound is a powerful research tool for investigating the roles of VEGFR-2 in angiogenesis and related pathological conditions. Its high potency and selectivity make it a valuable agent for in vitro and in vivo studies aimed at understanding the molecular mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The provided data and protocols serve as a foundational guide for researchers employing this inhibitor in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | VEGFR2抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
ZM323881 Hydrochloride: A Technical Guide to a Potent and Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZM323881 hydrochloride, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. Developed by AstraZeneca, ZM323881 has served as a critical research tool for elucidating the role of VEGFR-2 signaling in angiogenesis and vascular permeability. This document details the discovery and development context of ZM323881, its mechanism of action, and key in vitro and in vivo pharmacological data. Furthermore, it provides detailed experimental protocols for assays used to characterize its activity and includes visualizations of the relevant signaling pathways and experimental workflows. While ZM323881 demonstrated significant promise in preclinical studies, a lack of publicly available information regarding its clinical development suggests its progression was likely discontinued. This guide, therefore, focuses on its utility as a preclinical research compound.
Introduction: The Role of VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors are pivotal regulators of both physiological and pathological angiogenesis, the formation of new blood vessels. Among the VEGF receptors, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[2]
Given its central role in tumor neovascularization and other angiogenesis-dependent diseases, VEGFR-2 has been a prime target for the development of anti-cancer therapeutics. Small molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the VEGFR-2 kinase domain have emerged as a major class of anti-angiogenic agents.
Discovery and Development of this compound
This compound, with the chemical name 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride, was developed by AstraZeneca as a potent and selective inhibitor of VEGFR-2.[1] While specific details of the lead generation and optimization program are not extensively published, the development of ZM323881 falls within the broader context of AstraZeneca's focus on kinase inhibitors and fragment-based lead generation strategies in the late 1990s and early 2000s.
The rationale for the development of ZM323881 was to create a highly selective inhibitor that could effectively probe the physiological and pathological roles of VEGFR-2 signaling, with potential therapeutic applications in oncology and other diseases characterized by excessive angiogenesis.
Although ZM323881 demonstrated compelling preclinical efficacy, there is no publicly available information to suggest that it entered formal clinical trials. It is plausible that its development was discontinued for reasons that have not been disclosed, a common outcome in pharmaceutical research and development. Consequently, ZM323881 is primarily recognized as a valuable preclinical research tool.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on preclinical in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of ZM323881
| Target | Assay Type | IC50 | Reference |
| VEGFR-2 (KDR) | Tyrosine Kinase Assay | < 2 nM | [1] |
| VEGFR-1 (Flt-1) | Tyrosine Kinase Assay | > 50 µM | [1] |
| PDGFRβ | Tyrosine Kinase Assay | > 50 µM | [3] |
| FGFR1 | Tyrosine Kinase Assay | > 50 µM | [3] |
| EGFR | Tyrosine Kinase Assay | > 50 µM | [3] |
| ErbB2 | Tyrosine Kinase Assay | > 50 µM | [3] |
Table 2: In Vitro Cellular Activity of ZM323881
| Cell Type | Assay | Stimulant | IC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation (³H-Thymidine Incorporation) | VEGF-A | 8 nM | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₉ClFN₃O₂ | [No specific reference] |
| Molecular Weight | 411.86 g/mol | [No specific reference] |
| Appearance | Solid | [No specific reference] |
| Solubility | Soluble in DMSO | [No specific reference] |
Mechanism of Action and Signaling Pathways
ZM323881 exerts its biological effects through the competitive inhibition of ATP binding to the tyrosine kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of ZM323881.
VEGFR-2 Tyrosine Kinase Inhibition Assay
This assay measures the direct inhibitory effect of ZM323881 on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound dissolved in DMSO
-
96-well plates
-
Phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the poly (Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add varying concentrations of ZM323881 (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the VEGFR-2 kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by washing the plate.
-
Add the phosphotyrosine-specific antibody and incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add the reporter enzyme substrate and incubate until color develops.
-
Stop the color development with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of ZM323881 and determine the IC50 value.
Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay assesses the effect of ZM323881 on the proliferation of endothelial cells in response to VEGF-A.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial cell growth medium
-
VEGF-A
-
This compound dissolved in DMSO
-
³H-Thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with varying concentrations of ZM323881 for 1 hour.
-
Stimulate the cells with VEGF-A. Include a negative control (no VEGF-A) and a positive control (VEGF-A with vehicle).
-
Incubate the plate for 48-72 hours.
-
Pulse the cells with ³H-thymidine (e.g., 1 µCi/well) for the final 4-6 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of ZM323881 and determine the IC50 value.
In Vivo Microvascular Permeability Assay (Landis-Michel Technique)
This in vivo assay measures the effect of ZM323881 on VEGF-A-induced increases in microvascular permeability.[1]
Materials:
-
Anesthetized frog or rodent model
-
Microscope with a calibrated eyepiece graticule
-
Micropipettes for cannulation and occlusion
-
Perfusion solution (e.g., Ringer's solution) containing a plasma protein (e.g., albumin)
-
VEGF-A
-
This compound
-
Red blood cells as flow markers
Procedure:
-
Anesthetize the animal and expose the mesenteric microcirculation.
-
Select a suitable microvessel for cannulation.
-
Cannulate the microvessel with a micropipette containing the perfusion solution and red blood cells.
-
Measure the baseline hydraulic conductivity (Lp) by occluding the vessel and measuring the rate of fluid filtration across the vessel wall.
-
Perfuse the vessel with a solution containing VEGF-A and measure the increase in Lp.
-
Perfuse the vessel with a solution containing both VEGF-A and ZM323881 and measure the Lp.
-
Compare the Lp values under the different conditions to determine the effect of ZM323881 on VEGF-A-induced permeability.
Preclinical Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology data for ZM323881 are not extensively available in the public domain. Such studies are crucial in the early stages of drug development to assess the compound's drug-like properties and safety profile. The lack of this information further supports the likelihood that the compound did not progress to later stages of development.
Clinical Development Status
A thorough search of clinical trial registries and scientific literature did not yield any evidence of this compound entering human clinical trials. This suggests that the development of this compound was likely terminated at the preclinical stage. The reasons for this have not been publicly disclosed by AstraZeneca.
Conclusion
This compound is a potent and highly selective inhibitor of VEGFR-2 tyrosine kinase. Its discovery provided the research community with a valuable tool to investigate the intricate roles of VEGFR-2 signaling in angiogenesis, vascular permeability, and related pathologies. While it demonstrated significant promise in preclinical models, its journey towards clinical application appears to have been halted. This technical guide has summarized the available scientific knowledge on ZM323881, providing researchers with a comprehensive resource on its pharmacological properties and the experimental methods used for its characterization. The story of ZM323881 underscores the rigorous and often challenging path of drug discovery and development, where many promising compounds may not reach the clinical stage but still contribute significantly to our understanding of biology and disease.
References
Methodological & Application
Application Notes and Protocols for ZM323881 Hydrochloride in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as cancer and retinopathies. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[1][2] ZM323881 hydrochloride is a potent and highly selective inhibitor of VEGFR-2 tyrosine kinase activity, making it a valuable tool for studying angiogenesis and for the development of anti-angiogenic therapies.[3][4] These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound in essential in vitro angiogenesis assays.
Mechanism of Action
This compound is an anilinoquinazoline compound that specifically targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon VEGF-A binding, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3][4] The high selectivity of ZM323881 for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, minimizes off-target effects and allows for precise investigation of the VEGFR-2 signaling pathway in angiogenesis.
Data Presentation
The following table summarizes the quantitative data for the inhibitory activity of this compound in key in vitro angiogenesis-related assays.
| Assay Type | Target | Cell Type | IC50 Value | Reference |
| Kinase Inhibition | VEGFR-2 | - | < 2 nM | [3][4] |
| Cell Proliferation | VEGF-A induced proliferation | Endothelial Cells | 8 nM | [3][4] |
| Angiogenic Sprouting (3D) | VEGF-A induced sprouting | iECs | Significant decrease in sprout number and length at 1 µM |
Signaling Pathway
The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by ZM323881.
Experimental Protocols
The following are detailed protocols for key in vitro angiogenesis assays to evaluate the efficacy of this compound.
Experimental Workflow: In Vitro Angiogenesis Assays
Caption: General workflow for in vitro angiogenesis assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.[5][6][7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution (in DMSO)
-
VEGF-A
-
96-well culture plates[6]
-
Calcein AM (for fluorescent imaging, optional)[5]
Protocol:
-
Plate Coating: Thaw BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate and spread evenly. Incubate at 37°C for 30-60 minutes to allow for solidification.[5]
-
Cell Preparation: Culture HUVECs to 70-90% confluency.[6] Harvest the cells and resuspend them in serum-free medium at a density of 1-1.5 x 10^5 cells/mL.
-
Treatment: Prepare a serial dilution of this compound in serum-free medium. Add the different concentrations of this compound to the cell suspension. Also, prepare a vehicle control (DMSO) and a positive control (VEGF-A alone).
-
Seeding: Add 100 µL of the cell suspension (containing the respective treatments) to each BME-coated well.[6]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging and Quantification:
-
Phase Contrast: Observe and photograph the tube formation using an inverted microscope.[5]
-
Fluorescence (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.[5]
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[5]
-
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.[8][9]
Materials:
-
HUVECs
-
EGM
-
Transwell inserts (8 µm pore size) for 24-well plates
-
This compound stock solution
-
VEGF-A
-
Crystal Violet stain[8]
Protocol:
-
Preparation of Chambers: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: In the lower chamber, add 600 µL of serum-free medium containing VEGF-A (e.g., 20 ng/mL) as the chemoattractant. For the negative control, use serum-free medium alone.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Treatment: Treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes.[8]
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.[8]
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm, or count the number of migrated cells in several fields of view under a microscope.
-
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, typically stimulated by VEGF-A.[10][11][12]
Materials:
-
HUVECs
-
EGM
-
96-well culture plates
-
This compound stock solution
-
VEGF-A
-
Cell proliferation reagent (e.g., MTS or WST-1)[10]
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10^3 cells/well in 100 µL of EGM and incubate overnight.[10]
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Add 100 µL of serum-free medium containing VEGF-A and varying concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Quantification:
-
Add the cell proliferation reagent (e.g., 20 µL of MTS) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[10]
-
The absorbance is directly proportional to the number of viable, proliferating cells.
-
Conclusion
This compound is a powerful and specific tool for investigating the role of VEGFR-2 in angiogenesis. The provided protocols for in vitro tube formation, cell migration, and cell proliferation assays offer robust methods to quantify the anti-angiogenic potential of this compound. These assays are essential for researchers in academic and industrial settings who are focused on understanding the mechanisms of angiogenesis and developing novel anti-angiogenic therapeutics.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. ibidi.com [ibidi.com]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 10. Endothelial cell proliferation assay [bio-protocol.org]
- 11. fujifilmcdi.com [fujifilmcdi.com]
- 12. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: ZM323881 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, with an IC50 value of less than 2 nM.[1][2][3][4][5] It demonstrates significant selectivity for VEGFR-2 over other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and ErbB2, for which IC50 values are greater than 50 μM.[1][4][6] This selectivity makes ZM323881 a valuable tool for studying the specific roles of VEGFR-2 in angiogenesis, vascular permeability, and endothelial cell proliferation and migration.[3][7] In cellular assays, ZM323881 has been shown to inhibit VEGF-A-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 8 nM.[1][3][6][8] These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO for use in in vitro and in vivo research settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 411.86 g/mol | [8][9] |
| Molecular Formula | C₂₂H₁₈FN₃O₂ · HCl | [6] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% | [6] |
| Solubility in DMSO | 10 - 50 mg/mL | [1][2][6][8] |
| IC₅₀ (VEGFR-2) | < 2 nM | [1][2][3][4][5] |
| IC₅₀ (HUVEC proliferation) | 8 nM | [1][3][6][8] |
| Storage (Powder) | -20°C for up to 3 years | [8][9] |
| Storage (DMSO Stock) | -80°C for up to 1 year | [8][9] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired final concentrations in cell culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.12 mg of the compound (Molecular Weight = 411.86 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly to dissolve the compound. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[8] Gentle warming to 37°C for 10-15 minutes can also be employed if necessary, but care should be taken to avoid degradation.
-
Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to one year).[8][9] For short-term storage, -20°C for up to one month is acceptable.[2]
Note on Solubility: Different suppliers report varying maximum solubilities in DMSO (from 10 mg/mL to 50 mg/mL).[1][2][6][8] It is advisable to start with a concentration within this range and confirm complete dissolution before proceeding.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.
Simplified Signaling Pathway of this compound Action
Caption: A diagram showing how ZM323881 inhibits the VEGF signaling pathway by blocking VEGFR-2 autophosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 9. ZM323881 (193001-14-8) for sale [vulcanchem.com]
Application Notes and Protocols: ZM323881 Hydrochloride for Endothelial Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, notably cancer. The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[1][2] VEGF-A, a key member of the VEGF family, exerts its effects by binding to and activating VEGF receptor 2 (VEGFR-2), a receptor tyrosine kinase expressed on endothelial cells.[3] This activation triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and ultimately, the formation of new vascular networks.[4][5]
ZM323881 hydrochloride is a potent and highly selective inhibitor of VEGFR-2 tyrosine kinase activity.[6][7] Its specificity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, makes it a valuable tool for dissecting the specific role of VEGFR-2 in angiogenesis and for screening potential anti-angiogenic therapeutic agents.[6][7]
The endothelial tube formation assay is a widely used in vitro method to assess the potential of compounds to promote or inhibit angiogenesis.[8][9] This assay evaluates the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures when cultured on a basement membrane extract.[10] This application note provides a detailed protocol for utilizing this compound in an endothelial tube formation assay to quantitatively assess its anti-angiogenic properties.
Mechanism of Action of this compound
ZM323881 is an anilinoquinazoline compound that functions as a competitive inhibitor of ATP binding to the catalytic domain of the VEGFR-2 tyrosine kinase.[6] By blocking the autophosphorylation of VEGFR-2, ZM323881 effectively abrogates the initiation of downstream signaling cascades. This inhibition prevents the activation of key pathways involved in angiogenesis, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][4]
Quantitative Data Summary
| Parameter | Cell Type | IC50 Value | Reference |
| VEGFR-2 Kinase Activity | - | < 2 nM | [6] |
| VEGF-A-Induced Endothelial Cell Proliferation | HUVEC | 8 nM | [7][11] |
| VEGF-A-Induced Endothelial Cell Proliferation | - | 8 nM | [12] |
| VEGFR-2 (KDR) Activity | - | 2 nM | [7][13] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, this compound is soluble in DMSO at concentrations up to 50 mM.[7][13]
-
To prepare a 10 mM stock solution, dissolve 4.12 mg of this compound (molecular weight: 411.86 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Endothelial Tube Formation Assay Protocol
This protocol is a general guideline and may require optimization based on the specific endothelial cell type and laboratory conditions.
Materials:
-
Primary endothelial cells (e.g., HUVECs) or an immortalized endothelial cell line
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane extract (e.g., Matrigel® or ECM Gel)
-
96-well tissue culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
Positive control for angiogenesis (e.g., VEGF-A)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
Day 1: Preparation of Basement Membrane Extract Plates
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the thawed basement membrane extract to each well of a pre-chilled 96-well plate.
-
Ensure the entire bottom of each well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
Day 2: Cell Seeding and Treatment
-
Harvest endothelial cells that are 70-90% confluent. For optimal results, use cells at early passages (P2-P5).
-
Resuspend the cells in endothelial cell basal medium (EBM) containing a low serum concentration (e.g., 0.5-2% FBS).
-
Perform a cell count and adjust the cell suspension to a final concentration of 1-2 x 10^5 cells/mL. The optimal seeding density should be determined empirically but typically ranges from 10,000 to 20,000 cells per well for a 96-well plate.
-
Prepare serial dilutions of this compound in the low-serum EBM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle-only control.
-
Add 100 µL of the cell suspension to each well of the solidified basement membrane extract plate.
-
Add 100 µL of the prepared this compound dilutions or controls to the respective wells. For positive controls, add VEGF-A to a final concentration of 20-50 ng/mL.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined based on the cell type and experimental conditions.
Day 3: Visualization and Quantification
-
After the incubation period, examine the formation of capillary-like structures using an inverted microscope.
-
Capture images of multiple random fields for each well.
-
For quantitative analysis, various parameters can be measured using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin):
-
Total tube length: The sum of the lengths of all tube segments.
-
Number of branch points: The number of points where three or more tubes intersect.
-
Number of loops/meshes: The number of enclosed areas formed by the tubes.
-
-
Alternatively, for fluorescent visualization, the cells can be labeled with Calcein AM prior to imaging.
Visualizations
Signaling Pathway of VEGFR-2 and Inhibition by ZM323881
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Endothelial Tube Formation Assay
Caption: Step-by-step workflow for the endothelial tube formation assay.
References
- 1. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Angiogenesis and radiation response modulation after vascular endothelial growth factor receptor-2 (VEGFR2) blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lonza.picturepark.com [lonza.picturepark.com]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 12. HUVECs Tube Formation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for ZM323881 Hydrochloride in Western Blot Analysis of p-VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones. The binding of its ligand, Vascular Endothelial Growth Factor-A (VEGF-A), induces receptor dimerization and autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, including cancer and diabetic retinopathy.
ZM323881 hydrochloride is a potent and highly selective inhibitor of VEGFR-2 kinase activity.[1] It competitively binds to the ATP-binding site within the catalytic domain of the receptor, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways. With an IC50 of less than 2 nM for VEGFR-2, this compound exhibits exceptional selectivity over other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2 (IC50 > 50 μM). These characteristics make this compound an invaluable tool for investigating the role of VEGFR-2 signaling in various biological processes and for the development of novel anti-angiogenic therapies.
This document provides detailed application notes and a comprehensive protocol for the use of this compound in Western blot analysis to assess the phosphorylation status of VEGFR-2 (p-VEGFR-2).
Mechanism of Action of this compound
This compound is an anilinoquinazoline derivative that acts as a competitive inhibitor of ATP at the catalytic site of the VEGFR-2 tyrosine kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the VEGFR-2 receptor, thus inhibiting its autophosphorylation and activation. This blockade of VEGFR-2 autophosphorylation effectively abrogates the downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for mediating the biological effects of VEGF-A.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on VEGFR-2 activity and endothelial cell proliferation from various studies. This data provides a reference for determining the appropriate concentration range for your experiments.
| Cell Type | ZM323881 HCl Conc. | VEGF-A Conc. & Stim. Time | Parameter Measured | Result | Reference |
| Recombinant VEGFR-2 Kinase | < 2 nM | N/A | Kinase Activity | IC50 < 2 nM | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 8 nM | 3 ng/mL, 4 days | Cell Proliferation | IC50 = 8 nM | [1] |
| Human Aortic Endothelial Cells (HAECs) | 1 µM | Not Specified | ERK Phosphorylation | Complete Inhibition | [1] |
| Hypertrophic Chondrocytes | 500 nM - 1 µM | N/A (Pi-induced) | Caspase-9 Activation | Blocked | [2] |
Experimental Protocols
Western Blot Protocol for Assessing p-VEGFR-2 Inhibition by this compound
This protocol outlines the steps for treating cultured endothelial cells with this compound, stimulating with VEGF-A, and subsequently analyzing the phosphorylation status of VEGFR-2 by Western blot.
Materials and Reagents:
-
Cultured endothelial cells (e.g., HUVECs, HAECs)
-
Cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against p-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175)
-
Primary antibody against total VEGFR-2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Experimental Workflow:
Caption: Experimental workflow for Western blot analysis of p-VEGFR-2.
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate endothelial cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium containing 0.5-1% FBS to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
VEGF-A Stimulation:
-
Stimulate the cells with recombinant human VEGF-A (e.g., 25-50 ng/mL) for 5-15 minutes at 37°C to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VEGFR-2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Densitometric Analysis:
-
Detect the signal using an ECL substrate and capture the image using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total VEGFR-2 and subsequently a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-VEGFR-2 should be normalized to the total VEGFR-2 for each sample. The percentage of inhibition can be calculated relative to the VEGF-A stimulated control without the inhibitor.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-VEGFR-2 signal | - Inefficient VEGF-A stimulation.- Suboptimal antibody concentration.- Inactive phosphatase inhibitors. | - Optimize VEGF-A concentration and stimulation time.- Titrate primary antibody concentration.- Use freshly prepared lysis buffer with active inhibitors. |
| High background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent.- Optimize primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Inconsistent results | - Variation in cell confluency.- Inconsistent inhibitor or VEGF-A treatment times. | - Ensure consistent cell density at the start of the experiment.- Standardize all incubation times precisely. |
| No inhibition by ZM323881 | - Inactive inhibitor.- Incorrect inhibitor concentration. | - Use a fresh stock of this compound.- Verify the dilution calculations and perform a dose-response experiment. |
Conclusion
This compound is a powerful and selective tool for the investigation of VEGFR-2 signaling. The provided protocol for Western blot analysis offers a robust method to quantify the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation. Careful optimization of experimental conditions, particularly inhibitor concentration and incubation times, is crucial for obtaining reliable and reproducible results. These application notes serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of angiogenesis and related pathologies.
References
Application Notes and Protocols for ZM323881 Hydrochloride in Lymphangiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM323881 hydrochloride is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in the process of angiogenesis (blood vessel formation).[1][2] While lymphangiogenesis, the formation of lymphatic vessels, is primarily driven by the activation of VEGFR-3 by its ligands VEGF-C and VEGF-D, there is growing evidence that VEGFR-2 also plays a significant role in this process.[3][4]
VEGFR-2 is expressed on lymphatic endothelial cells (LECs) and can be activated by VEGF-A and processed forms of VEGF-C.[3][5][6] This activation can lead to LEC proliferation and migration. Furthermore, VEGFR-2 can form heterodimers with VEGFR-3, modulating its signaling output.[7][8] This crosstalk between VEGFR-2 and VEGFR-3 signaling pathways makes this compound a valuable pharmacological tool to dissect the specific contribution of VEGFR-2 to both physiological and pathological lymphangiogenesis, such as that observed in inflammation and tumor metastasis.
These application notes provide detailed protocols for the use of this compound in in vitro and in vivo studies of lymphangiogenesis.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Type/System | Reference |
| VEGFR-2 Kinase Inhibition (IC50) | < 2 nM | In vitro kinase assay | [1][2] |
| VEGF-A-induced Endothelial Cell Proliferation Inhibition (IC50) | 8 nM | Endothelial Cells | [1][2] |
| Selectivity (IC50) | > 50 µM | VEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2 | [1] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: VEGFR-2 and VEGFR-3 signaling pathways in LECs.
Caption: A typical experimental workflow for using ZM323881.
Experimental Protocols
In Vitro Assays
1. Lymphatic Endothelial Cell (LEC) Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of primary human dermal lymphatic endothelial cells (HDLECs).
-
Materials:
-
Primary Human Dermal Lymphatic Endothelial Cells (HDLECs)
-
Endothelial Cell Growth Medium (EGM-2MV)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
BrdU Cell Proliferation Assay Kit or MTS Assay Kit
-
VEGF-C (recombinant human)
-
VEGF-A (recombinant human)
-
-
Protocol:
-
Seed HDLECs in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in EGM-2MV and allow them to adhere overnight.
-
The next day, replace the medium with a basal medium (e.g., EBM-2) containing a low percentage of FBS (e.g., 1-2%) and starve the cells for 4-6 hours.
-
Prepare treatment media containing the desired concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO, at a final concentration not exceeding 0.1%). Include groups with and without a pro-lymphangiogenic stimulus such as VEGF-C (e.g., 50-100 ng/mL) or VEGF-A (e.g., 20-50 ng/mL).
-
Remove the starvation medium and add 100 µL of the respective treatment media to each well.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assess cell proliferation using a BrdU or MTS assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.
-
2. LEC Migration Assay (Transwell/Boyden Chamber Assay)
This protocol measures the effect of this compound on the chemotactic migration of HDLECs.
-
Materials:
-
HDLECs
-
EGM-2MV and EBM-2 media
-
This compound
-
VEGF-C or VEGF-A
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin or Collagen I
-
Calcein AM or Crystal Violet stain
-
-
Protocol:
-
Coat the underside of the Transwell insert membrane with fibronectin (10 µg/mL) or Collagen I (50 µg/mL) for 1-2 hours at 37°C and then air dry.
-
Harvest HDLECs and resuspend them in EBM-2 containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of EBM-2 containing a chemoattractant (e.g., 100 ng/mL VEGF-C or 50 ng/mL VEGF-A).
-
Add 100 µL of the pre-treated cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with Crystal Violet, or use a fluorescent dye like Calcein AM.
-
Count the number of migrated cells in several random fields under a microscope or quantify fluorescence with a plate reader.
-
3. LEC Tube Formation Assay
This assay evaluates the ability of HDLECs to form capillary-like structures on a basement membrane matrix, a hallmark of lymphangiogenesis.
-
Materials:
-
HDLECs
-
EGM-2MV and EBM-2 media
-
This compound
-
VEGF-C or VEGF-A
-
Growth factor-reduced Matrigel or other basement membrane extract
-
24- or 48-well plates
-
Calcein AM for visualization
-
-
Protocol:
-
Thaw growth factor-reduced Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 24- or 48-well plate with a thin layer of Matrigel (e.g., 150-250 µL) and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HDLECs and resuspend them in EBM-2 containing the desired concentrations of this compound, vehicle, and/or growth factors (VEGF-C or VEGF-A).
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.
-
Incubate for 6-12 hours at 37°C in a 5% CO₂ incubator.
-
Visualize the tube formation using a phase-contrast microscope. For quantification, you can stain the cells with Calcein AM.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
In Vivo Model
Matrigel Plug Assay for Lymphangiogenesis
This in vivo assay assesses the formation of new lymphatic vessels into a subcutaneously implanted Matrigel plug.
-
Materials:
-
Growth factor-reduced Matrigel
-
VEGF-C (recombinant murine or human)
-
Heparin
-
This compound (formulated for in vivo use)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)
-
Anti-mouse LYVE-1 or Podoplanin antibody for immunohistochemistry
-
Anti-mouse CD31 antibody (for blood vessels)
-
-
Protocol:
-
Thaw Matrigel on ice.
-
Prepare the Matrigel mixture on ice. For the positive control group, mix Matrigel with VEGF-C (e.g., 1-2 µg/mL) and heparin (e.g., 20-50 U/mL). For the negative control, use Matrigel with heparin only. For the treatment group, this compound can be incorporated directly into the Matrigel plug at a specified concentration or administered systemically. Systemic administration is often preferred for tyrosine kinase inhibitors.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the cold Matrigel mixture into the dorsal flank. The Matrigel will form a solid plug at body temperature.
-
Systemic Administration of ZM323881: If not included in the plug, begin systemic administration of this compound (e.g., daily by oral gavage or intraperitoneal injection). The exact dose will need to be optimized, but a starting point could be in the range of 10-50 mg/kg/day, based on similar in vivo studies with VEGFR-2 inhibitors. A vehicle control group should be included.
-
Continue treatment for 7-14 days.
-
At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
-
Fix the plugs in 4% paraformaldehyde or freeze them in OCT compound.
-
Process the plugs for immunohistochemistry. Stain sections with antibodies against a lymphatic-specific marker (LYVE-1 or Podoplanin) and a pan-endothelial marker (CD31) to distinguish lymphatic and blood vessels.
-
Quantify the lymphatic vessel density by counting the number of LYVE-1 or Podoplanin-positive vessels per high-power field or by measuring the total area of lymphatic vessels within the plug using image analysis software.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is essential to consult the relevant literature and perform pilot experiments to determine the optimal concentrations and incubation times for this compound in your specific model system. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of VEGFR Signalling in Lymphatic Vascular Development and Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Permeability Assay with ZM323881 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM323881 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase activity.[1][2] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis and increases microvascular permeability, processes that are crucial in both normal physiological functions and in pathological conditions such as cancer and diabetic retinopathy.[1][3] VEGF exerts its effects primarily through binding to and activating VEGFR-2 on the surface of endothelial cells.[1][3] The subsequent activation of downstream signaling pathways leads to a variety of cellular responses, including increased permeability of the endothelial cell monolayer.[1][3]
This document provides detailed application notes and a protocol for utilizing this compound in an in vitro cell permeability assay to assess its efficacy in inhibiting VEGF-induced endothelial barrier dysfunction.
Mechanism of Action
This compound selectively inhibits the tyrosine kinase activity of VEGFR-2 with a high degree of potency (IC50 < 2 nM).[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it prevents the autophosphorylation of the receptor that is induced by VEGF binding.[1] This blockade of VEGFR-2 activation effectively abrogates the downstream signaling cascades responsible for mediating the biological effects of VEGF, including the increase in vascular permeability.[1][3]
Data Presentation
The following tables summarize the inhibitory effects of this compound on VEGF-A-induced changes in endothelial cell monolayer integrity, as measured by cell index (CI). A decrease in cell index is indicative of increased permeability.
Table 1: Effect of this compound on VEGF-A-Induced Reduction in Cell Index of Immortalized Bovine Retinal Endothelial Cells (iBREC) [3]
| Treatment Group | Time Post-Inhibitor Addition | Normalized Cell Index (Mean ± SD) |
| VEGF-A (50 ng/ml) + Vehicle | 24 hours | Decreased |
| VEGF-A (50 ng/ml) + ZM323881 (500 nM) | 24 hours | Reverted to baseline |
Note: This data is derived from a study where the addition of ZM323881 completely reverted the VEGF-A-induced drop in the cell index within 24 hours, indicating a restoration of the endothelial barrier function. The effect was comparable to another VEGFR2 inhibitor, nintedanib, in the initial 24 hours but showed a decline after prolonged exposure.[3]
Table 2: In Vitro Potency of this compound [1][2]
| Parameter | Value |
| VEGFR-2 Kinase Inhibition (IC50) | < 2 nM |
| Inhibition of VEGF-A-induced Endothelial Cell Proliferation (IC50) | 8 nM |
Experimental Protocols
In Vitro Endothelial Cell Permeability Assay using Transwell Inserts
This protocol describes a method to assess the effect of this compound on VEGF-induced permeability of an endothelial cell monolayer using a transwell system and a fluorescent tracer (e.g., FITC-dextran).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Recombinant Human VEGF-A
-
This compound
-
FITC-dextran (e.g., 70 kDa)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS.
-
Seed HUVECs onto the upper chamber of the transwell inserts at a density that will form a confluent monolayer within 2-3 days.
-
-
Formation of Endothelial Monolayer:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Change the medium every 24-48 hours until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring the transendothelial electrical resistance (TEER) or by visual inspection.
-
-
Serum Starvation:
-
Once a confluent monolayer is established, replace the medium in both the upper and lower chambers with a low-serum or serum-free medium and incubate for 2-4 hours.
-
-
Treatment:
-
Prepare treatment solutions:
-
Vehicle control (e.g., DMSO in serum-free medium)
-
VEGF-A (e.g., 50 ng/mL in serum-free medium)
-
This compound (e.g., 500 nM in serum-free medium)
-
VEGF-A + this compound
-
-
Pre-incubate the cells with this compound or vehicle for 1-2 hours by adding the respective solutions to the upper chamber.
-
Following pre-incubation, add VEGF-A to the appropriate wells in the upper chamber.
-
Incubate for the desired time period (e.g., 4-24 hours).
-
-
Permeability Measurement:
-
Prepare a solution of FITC-dextran in serum-free medium (e.g., 1 mg/mL).
-
Remove the medium from the upper chamber and add the FITC-dextran solution.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the amount of FITC-dextran that has passed through the monolayer for each condition.
-
Express the permeability as a percentage of the control or as a permeability coefficient.
-
Compare the permeability in the different treatment groups to determine the inhibitory effect of this compound.
-
Visualizations
Signaling Pathway
Caption: VEGF-A binding to VEGFR-2 initiates signaling cascades leading to increased endothelial permeability. This compound inhibits this process by blocking VEGFR-2 autophosphorylation.
Experimental Workflow
References
Application Notes and Protocols: ZM323881 Hydrochloride in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research to better mimic the complex in vivo microenvironment of tumors. These models offer significant advantages over traditional 2D cell cultures by recapitulating cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles observed in solid tumors. ZM323881 hydrochloride is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis. The application of this compound in 3D cell culture models provides a powerful in vitro system to study the effects of VEGFR-2 inhibition on tumor angiogenesis, growth, and viability in a more physiologically relevant context.
Mechanism of Action
This compound is an anilinoquinazoline compound that functions as a competitive inhibitor of the ATP-binding site within the tyrosine kinase domain of VEGFR-2.[1] By blocking the autophosphorylation of VEGFR-2, it effectively abrogates the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2] This targeted inhibition of VEGFR-2 makes this compound a valuable tool for dissecting the role of angiogenesis in tumor progression and for evaluating the efficacy of anti-angiogenic therapies.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound from in vitro assays. While specific IC50 values in 3D models are not extensively published, the data from 2D assays provide a crucial starting point for dose-response studies in 3D cultures. Researchers should perform dose-ranging studies to determine the optimal concentration for their specific 3D model and cell type.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| VEGFR-2 (KDR) | Tyrosine Kinase Assay | < 2 nM | [1][2][3] |
| VEGF-A-induced Endothelial Cell Proliferation | ³H-Thymidine Incorporation | 8 nM | [2][4] |
| VEGFR-1 | Tyrosine Kinase Assay | > 50 µM | [2][4] |
| PDGFRβ | Tyrosine Kinase Assay | > 50 µM | [3][4] |
| FGFR1 | Tyrosine Kinase Assay | > 50 µM | [3][4] |
| EGFR | Tyrosine Kinase Assay | > 50 µM | [3][4] |
| erbB2 | Tyrosine Kinase Assay | > 50 µM | [3][4] |
Table 2: Representative Effects of this compound on Downstream Signaling
| Downstream Target | Cell Type | Effect at 1 µM | Reference |
| ERK Phosphorylation | Human Aortic Endothelial Cells (HAECs) | Complete Inhibition | [5] |
| p38 Activation | Human Aortic Endothelial Cells (HAECs) | Blocked | [6][7] |
| Akt Activation | Human Aortic Endothelial Cells (HAECs) | Blocked | [6][7] |
| eNOS Activation | Human Aortic Endothelial Cells (HAECs) | Blocked | [6][7] |
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events crucial for angiogenesis. This compound effectively blocks these pathways at the receptor level.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen-Controlled Three-Dimensional Cultures to Analyze Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: ZM323881 Hydrochloride for Inhibiting VEGF-Induced Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to study and inhibit VEGF-induced cell migration.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the growth of new blood vessels (angiogenesis), a process crucial in both normal physiological functions and pathological conditions such as tumor growth and metastasis. VEGF exerts its effects primarily through binding to and activating VEGFR-2 on the surface of endothelial cells. This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, survival, and migration – a critical step in the formation of new vasculature.
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of VEGFR-2.[1][2] By blocking the autophosphorylation of VEGFR-2, ZM323881 effectively abrogates the downstream signaling pathways responsible for VEGF-induced cellular responses, including cell migration.[2][3] These characteristics make this compound a valuable tool for in vitro and in vivo studies aimed at understanding the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.
Mechanism of Action
ZM323881 is an anilinoquinazoline compound that potently and selectively inhibits the tyrosine kinase activity of VEGFR-2 (also known as KDR).[1][4] The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event serves as a docking site for various signaling proteins, initiating multiple downstream pathways that are crucial for endothelial cell migration.
This compound acts as an ATP-competitive inhibitor, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues on VEGFR-2. This blockade of phosphorylation inhibits the activation of key signaling cascades, including the PLCγ-PKC-MAPK and the PI3K/Akt pathways, which are essential for the cytoskeletal rearrangements and directed cell movement required for migration.[][6][7] Specifically, ZM323881 has been shown to disrupt VEGF-induced membrane extension and reverse the phosphorylation of CrkII and p130Cas, proteins pivotal in regulating endothelial cell migration.[3]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 Value | Cell Line/System | Reference |
| VEGFR-2 (KDR) | Tyrosine Kinase Activity | < 2 nM | In vitro enzyme assay | [1][2][4] |
| VEGF-A-induced Proliferation | ³H-Thymidine Incorporation | 8 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2][3][4] |
| EGF-induced Proliferation | ³H-Thymidine Incorporation | 1.9 µM | HUVECs | [3] |
| bFGF-induced Proliferation | ³H-Thymidine Incorporation | 1.6 µM | HUVECs | [3] |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 Value | Reference |
| VEGFR-1 | > 50 µM | [2] |
| PDGFRβ | > 50 µM | [1] |
| FGFR1 | > 50 µM | [1] |
| EGFR | > 50 µM | [1] |
| erbB2 | > 50 µM | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the inhibitory effect of this compound on VEGF-induced cell migration.
Protocol 1: Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of endothelial cells to a VEGF gradient and the inhibitory effect of ZM323881.[8][9][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A (e.g., VEGF-165)
-
This compound
-
DMSO (vehicle control)
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Serum-free endothelial basal medium (EBM)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Serum Starvation: The day before the assay, replace the growth medium with serum-free EBM and incubate for 18-24 hours. This enhances the cellular response to VEGF.
-
Preparation of Chemoattractant and Inhibitor:
-
In the lower chamber of the 24-well plate, add 600 µL of EBM containing the desired concentration of VEGF-A (e.g., 10-50 ng/mL).
-
For the negative control, add 600 µL of EBM without VEGF-A.
-
-
Cell Preparation:
-
Harvest the serum-starved HUVECs using Trypsin-EDTA and neutralize with soybean trypsin inhibitor or serum-containing medium.
-
Centrifuge the cells and resuspend the pellet in serum-free EBM to a final concentration of 1 x 10⁵ cells/mL.
-
Aliquot the cell suspension and treat with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control. Incubate for 30 minutes at 37°C.
-
-
Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10⁴ cells) to the upper chamber of each Transwell insert.
-
Incubation: Place the Transwell inserts into the 24-well plate containing the chemoattractant and incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in 70% ethanol for 10 minutes.
-
Allow the membrane to air dry.
-
Stain the cells by placing the insert in a well containing Crystal Violet solution for 10-15 minutes.
-
-
Washing and Visualization: Gently wash the inserts in distilled water to remove excess stain. Allow to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under an inverted microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the VEGF-A-stimulated control.
Protocol 2: Cytotoxicity Assay
It is crucial to determine if the inhibitory effect of ZM323881 on cell migration is due to its specific anti-migratory action rather than general cytotoxicity. The CellTox™ Green Cytotoxicity Assay is one such method.[11]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
CellTox™ Green Dye
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium at the same concentrations used in the migration assay. Also, prepare a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., digitonin).
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ZM323881 or controls.
-
Incubation: Incubate the plate for the same duration as the migration assay (e.g., 4-6 hours) at 37°C and 5% CO₂.
-
Assay Reagent Preparation: Prepare the CellTox™ Green Assay Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the CellTox™ Green Dye to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate filters (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: The fluorescence signal is proportional to the number of dead cells. Compare the fluorescence of the ZM323881-treated wells to the vehicle control and the positive control to determine the cytotoxic effect.
Visualizations
Signaling Pathway
Caption: VEGF-A binding to VEGFR-2 induces autophosphorylation, which is inhibited by ZM323881.
Experimental Workflow
Caption: Workflow for the Transwell migration assay to test ZM323881's inhibitory effect.
Logical Relationship
Caption: ZM323881 blocks VEGFR-2 activation, thereby inhibiting downstream signaling and cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. medium.com [medium.com]
- 7. VEGF signaling pathway | Abcam [abcam.com]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 10. Transwell Migration Assay | Thermo Fisher Scientific - AT [thermofisher.com]
- 11. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
Troubleshooting & Optimization
ZM323881 hydrochloride solubility issues in cell culture media
Welcome to the technical support center for ZM323881 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR.[1] It functions by inhibiting the tyrosine kinase activity of VEGFR-2, which is a critical component in the signaling cascade that leads to angiogenesis, the formation of new blood vessels.[2] ZM323881 shows high selectivity for VEGFR-2 over other receptor tyrosine kinases like VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[1] Its inhibitory action blocks VEGF-A-induced endothelial cell proliferation.[1]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][3] It is poorly soluble in aqueous solutions like water.[3] For optimal results, use fresh, high-quality DMSO, as moisture absorption can reduce the compound's solubility.[4]
Q3: I observed precipitation when I added my this compound DMSO stock to my cell culture media. What is causing this?
A3: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture media where it has poor solubility.[5] The rapid change in solvent polarity causes the compound to precipitate.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize cytotoxicity and its effects on experimental results, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[5]
Troubleshooting Guide: Solubility Issues in Cell Culture Media
Encountering precipitation of this compound in your cell culture media can be a frustrating experience. This guide provides a systematic approach to troubleshooting and resolving these solubility challenges.
Visualizing the Problem-Solving Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 20.59 | ≥ 50 | The most effective solvent.[1] Some suppliers report solubility up to 40-50 mg/mL.[3][6] Use of fresh, dry DMSO is recommended.[4] |
| Water | < 0.1 | Insoluble | This compound is poorly soluble in aqueous solutions.[3] |
| Ethanol | Insoluble | Insoluble | Not a suitable solvent.[4] |
Note: The molecular weight of this compound is 411.86 g/mol . Batch-specific molecular weights may vary, so refer to the product's Certificate of Analysis.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation : Bring the vial of this compound powder and a fresh bottle of high-purity DMSO to room temperature.
-
Calculation : Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 50 mM).
-
Dissolution : Add the calculated volume of DMSO to the vial of this compound.
-
Mixing : Vortex the solution thoroughly to ensure the compound is completely dissolved. If precipitation is observed in the stock solution, gentle warming in a 37°C water bath and/or brief sonication can be used to aid dissolution.[3][6][7]
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][8]
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol is designed to minimize precipitation upon dilution.
-
Pre-warm Media : Warm your complete cell culture medium (containing serum and other supplements) to 37°C.[5] Working with cold media can decrease the solubility of the compound.[5]
-
Intermediate Dilution (Optional but Recommended) : For very high final concentrations, consider making an intermediate dilution of your DMSO stock in pre-warmed media or a suitable buffer.
-
Final Dilution : While gently swirling or vortexing the pre-warmed cell culture media, add the required volume of the this compound stock solution dropwise.[5] This gradual introduction helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in the cell culture media is as low as possible, ideally ≤ 0.1%, to prevent cellular toxicity.[5]
-
Verification : After dilution, visually inspect the media for any signs of precipitation or cloudiness.
Mandatory Visualizations
VEGFR-2 Signaling Pathway Inhibition by ZM323881
This compound selectively inhibits VEGFR-2, thereby blocking downstream signaling pathways crucial for angiogenesis.
References
- 1. bio-techne.com [bio-techne.com]
- 2. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing ZM323881 Hydrochloride Working Concentration In Vitro
Welcome to the technical support center for ZM323881 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key technical data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR. It functions by targeting the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways initiated by VEGF.[1] This inhibition ultimately prevents cellular responses such as proliferation and migration in endothelial cells.[2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for VEGFR-2. Its inhibitory concentration (IC50) for VEGFR-2 is approximately 2 nM. In contrast, it shows significantly lower activity against other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, with IC50 values greater than 50 μM for these kinases.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A good starting point for in vitro experiments is to use a concentration range that brackets the IC50 value for the biological effect you are measuring. For VEGF-A-induced endothelial cell proliferation, the reported IC50 is 8 nM.[1] Therefore, a dose-response experiment could start from a broad range of 1 nM to 10 µM to determine the optimal concentration for your specific cell line and assay conditions.[4][5]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO up to 50 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 50 mM) and then dilute it further in your cell culture medium to the desired working concentration.[5] Always use freshly opened or anhydrous DMSO, as hygroscopic DMSO can affect solubility.[6] For in vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline are available.[2][6]
Q5: How should I store this compound solutions?
A5: The powdered form of this compound should be desiccated at +4°C. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Working solutions for in vivo experiments should be prepared fresh on the day of use.[6]
Quantitative Data Summary
For easy comparison, the following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value |
| VEGFR-2 (KDR) | < 2 nM[1][3][6] |
| VEGF-A-induced endothelial cell proliferation | 8 nM[1] |
| VEGFR-1 | > 50 µM[1] |
| PDGFRβ | > 50 µM |
| FGFR1 | > 50 µM |
| EGFR | > 50 µM |
| erbB2 | > 50 µM |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ≥ 50 mg/mL (121.40 mM)[6] |
| Water | < 0.1 mg/mL (insoluble)[6] |
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect observed.
-
Possible Cause:
-
Incorrect Concentration: The working concentration may be too low for your specific cell line or assay.
-
Inhibitor Degradation: The compound may have degraded due to improper storage or handling.
-
Cell Line Insensitivity: The FAK pathway may not be critical for the survival or proliferation of your chosen cell line.[5]
-
Precipitation: The compound may have precipitated out of the solution upon dilution in aqueous media.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wider range of concentrations, for example, from 1 nM to 100 µM, to determine the IC50 for your specific experimental setup.[5]
-
Use a Positive Control: Test the inhibitor on a known sensitive cell line (e.g., HUVECs) to confirm its activity.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Check for Precipitation: After diluting the compound in your final culture medium, visually inspect for any precipitate. If precipitation occurs, consider using a lower final DMSO concentration or preparing the working solution in a serum-free medium before adding it to the cells.
-
Issue 2: High background signal or off-target effects.
-
Possible Cause:
-
High Concentration: The working concentration may be too high, leading to non-specific effects.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
-
Troubleshooting Steps:
-
Optimize Concentration: Based on your dose-response curve, select the lowest concentration that gives the desired inhibitory effect.
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups.
-
Minimize Solvent Concentration: Keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%.
-
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (3H-Thymidine Incorporation)
This protocol is adapted from methods used to assess the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.[1][3][6]
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 1000 cells/well.
-
Cell Attachment: Allow the cells to attach and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Dose the cells with the prepared ZM323881 dilutions with or without VEGF-A (e.g., 3 ng/mL).
-
Incubation: Incubate the plates for 4 days.
-
3H-Thymidine Pulse: On day 4, add 1 µCi/well of 3H-thymidine and incubate for an additional 4 hours.
-
Harvesting and Measurement: Harvest the cells and measure the incorporation of tritium using a beta-counter.
-
Data Analysis: Calculate the IC50 value by performing a non-linear regression analysis of the dose-response data.
Protocol 2: Western Blotting for VEGFR-2 Phosphorylation
This protocol outlines a general method to assess the inhibition of VEGFR-2 phosphorylation by ZM323881.
-
Cell Culture and Starvation: Culture endothelial cells (e.g., HUVECs or HAECs) to near confluence. Starve the cells in a serum-free medium for a few hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).
-
VEGF Stimulation: Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2). Subsequently, probe with a primary antibody for total VEGFR-2 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of VEGFR-2 phosphorylation at different ZM323881 concentrations.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing ZM323881 working concentration.
References
- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
preventing ZM323881 hydrochloride precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ZM323881 hydrochloride in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound has very low solubility in water but is highly soluble in dimethyl sulfoxide (DMSO).[1] It is practically insoluble in aqueous solutions, with a solubility of less than 0.1 mg/mL.[1] In DMSO, its solubility is reported to be greater than or equal to 50 mg/mL.[1]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution with an aqueous buffer?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with low aqueous solubility. This occurs because the compound is forced into an environment where it is not readily soluble. The DMSO concentration is significantly lowered, and the compound crashes out of the solution.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1] It is recommended that aqueous working solutions for in vivo experiments be prepared fresh on the day of use.[1]
Q4: What is the mechanism of action of this compound?
A4: ZM323881 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[2][3][4] It functions by blocking the autophosphorylation of VEGFR-2, which is a critical step in the signaling cascade that leads to angiogenesis and increased microvascular permeability.[4] This inhibition, in turn, suppresses VEGF-A-induced endothelial cell proliferation.[2][4]
Troubleshooting Guide: Preventing Precipitation
This guide addresses specific issues that may arise during the preparation of this compound solutions and provides step-by-step protocols to avoid precipitation.
Issue 1: Precipitation observed when preparing an aqueous working solution from a DMSO stock.
-
Cause: The low aqueous solubility of this compound.
-
Solution: Utilize a formulation with co-solvents to improve solubility.
-
Experimental Protocol 1: Formulation with PEG300 and Tween-80. [1][5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, sequentially add the following, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of Saline.
-
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[1][5]
-
-
Experimental Protocol 2: Formulation with SBE-β-CD. [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
-
-
Issue 2: Cloudiness or precipitation in the final formulation even with co-solvents.
-
Cause: The order of solvent addition or inadequate mixing can affect the final solubility.
-
Solution: Follow a specific and sequential solvent addition protocol.
-
Workflow for Preparing In Vivo Formulations:
Caption: Workflow for preparing this compound in vivo formulations.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| Water | < 0.1 | Insoluble | [1] |
| DMSO | ≥ 50 | 121.40 | [1] |
| DMSO | 20.59 | 50 | |
| 10% DMSO/40% PEG300/5% Tween-80/45% Saline | ≥ 2.5 | 6.07 | [1] |
| 10% DMSO/90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 6.07 | [1] |
Table 2: Inhibitory Activity
| Target/Assay | IC₅₀ | Reference |
| VEGFR-2 | < 2 nM | [3][4][6] |
| VEGF-A-induced endothelial cell proliferation | 8 nM | [2][3][4] |
| VEGFR-1 | > 50 µM | [3][4] |
| PDGFRβ | > 50 µM | [3] |
| FGFR1 | > 50 µM | [3] |
| EGFR | > 50 µM | [3] |
| erbB2 | > 50 µM | [3] |
Signaling Pathway
This compound selectively inhibits VEGFR-2, thereby blocking downstream signaling cascades crucial for angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
ZM323881 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ZM323881 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound in its solid (powder) form is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years.[1][2][3] Some suppliers also indicate that storage at +4°C is suitable, but for long-term storage, -20°C is preferable.[4] The product should be desiccated and protected from moisture.[4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][4][5] It is soluble in DMSO at concentrations of up to 50 mM.[4] For best results, use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[2] Sonication may be used to aid dissolution.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. For long-term storage, -80°C is recommended, where it can be stable for up to 1 year.[1][2] For shorter-term storage, -20°C is also acceptable for up to 1 month.[2][3][5] Always store solutions in tightly sealed containers to prevent moisture absorption and solvent evaporation.
Q4: Can I store this compound solutions at 4°C?
A4: It is generally not recommended to store DMSO stock solutions at 4°C for extended periods, as this may lead to precipitation of the compound over time. For short-term use (within a day), keeping the solution on ice or at 4°C is acceptable. For longer storage, freezing at -20°C or -80°C is required.
Q5: I have noticed some precipitation in my stock solution after thawing. What should I do?
A5: If you observe precipitation in your stock solution upon thawing, it is recommended to warm the vial to room temperature and vortex or sonicate the solution to ensure it is fully redissolved before use. This is a common occurrence with DMSO solutions stored at low temperatures.
Q6: Is this compound sensitive to light?
Data Summary
Storage Conditions for this compound Powder
| Storage Temperature | Duration | Additional Notes | Source |
| -20°C | 3 years | Sealed, away from moisture | [1][2][3] |
| +4°C | Not specified for long-term | Desiccate | [4] |
Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Additional Notes | Source |
| -80°C | 6 months - 1 year | Aliquot to avoid freeze-thaw cycles | [1][2][3][5] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles | [2][3][5] |
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol provides a general method for assessing the stability of a this compound stock solution over time.
Objective: To determine the stability of this compound in DMSO at a specific storage temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Analytical balance
-
Vortex mixer and sonicator
Methodology:
-
Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing or sonicating.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis. Analyze the purity of the sample. This will serve as your baseline (T=0) data.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple microcentrifuge tubes, ensuring each tube is tightly sealed. Store the aliquots at the desired temperature (-20°C or -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage. Allow it to thaw completely at room temperature.
-
Sample Preparation and Analysis: Once thawed, vortex the solution to ensure homogeneity. Prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
Data Evaluation: Compare the HPLC chromatograms from each time point to the T=0 sample. Look for any new peaks that may indicate degradation products and any decrease in the area of the main peak corresponding to this compound. A significant change is often defined as a >5% decrease in the main peak area or the appearance of any degradation product exceeding a certain percentage of the total peak area.
Visualizations
VEGFR2 Signaling Pathway
References
- 1. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
- 4. ZM 323881 hydrochloride | VEGFR | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
unexpected results with ZM323881 hydrochloride in experiments
Welcome to the technical support center for ZM323881 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes and to provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR. Its primary mechanism of action is the inhibition of the tyrosine kinase activity of VEGFR-2.[1][2] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways involved in angiogenesis, such as endothelial cell proliferation, migration, and tube formation.[2][3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for VEGFR-2. It exhibits significantly lower inhibitory activity against other receptor tyrosine kinases, including VEGFR-1, Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and erbB2.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be desiccated at +4°C. Stock solutions are typically prepared in DMSO and can be stored at -20°C for one month or -80°C for up to six months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO, with a solubility of up to 50 mM. It is sparingly soluble in aqueous solutions. For in vivo studies, formulations often involve co-solvents like PEG300, Tween 80, and saline in addition to DMSO.[3][5]
Troubleshooting Guide
Issue 1: Little to no inhibition of VEGF-induced cellular effects observed.
-
Possible Cause 1: Incorrect concentration.
-
Troubleshooting: Verify the calculations for your working concentrations. The IC50 for inhibition of VEGF-A-induced endothelial cell proliferation is approximately 8 nM.[1] Ensure that the final concentration in your assay is sufficient to inhibit VEGFR-2.
-
-
Possible Cause 2: Compound degradation.
-
Troubleshooting: Ensure that the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot.
-
-
Possible Cause 3: Cell type or passage number.
-
Troubleshooting: The expression of VEGFR-2 can vary between different cell types and even with increasing passage number of the same cell line. Confirm VEGFR-2 expression in your cells using techniques like Western blot or flow cytometry.
-
-
Possible Cause 4: Inactive VEGF.
-
Troubleshooting: Ensure the Vascular Endothelial Growth Factor (VEGF) used for stimulation is active and used at an appropriate concentration.
-
Issue 2: Off-target effects or unexpected cellular responses.
-
Possible Cause 1: High concentration leading to off-target kinase inhibition.
-
Troubleshooting: Although ZM323881 is highly selective, at very high concentrations, it may inhibit other kinases. Perform a dose-response curve to determine the optimal concentration that inhibits VEGFR-2 without causing significant off-target effects. Compare your results with the known IC50 values for other kinases.
-
-
Possible Cause 2: Activation of alternative signaling pathways.
-
Troubleshooting: Inhibition of the VEGFR-2 pathway can sometimes lead to the compensatory activation of other signaling pathways.[6] Investigate other relevant pathways that might be activated in your experimental system upon VEGFR-2 blockade.
-
-
Possible Cause 3: Non-specific effects of the solvent.
-
Troubleshooting: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental and control groups is identical and at a level that does not induce cellular toxicity or other artifacts.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in experimental conditions.
-
Troubleshooting: Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.
-
-
Possible Cause 2: Lot-to-lot variability of the compound.
-
Troubleshooting: If you suspect variability in the compound, it is advisable to test a new lot of this compound.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Ensure that cell cultures and reagents are free from microbial contamination.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| VEGFR-2 (KDR) | < 2 nM | [1][2][7] |
| VEGF-A-induced Endothelial Cell Proliferation | 8 nM | [1] |
| VEGFR-1 | > 50 µM | [1] |
| PDGFRβ | > 50 µM | |
| FGFR1 | > 50 µM | |
| EGFR | > 50 µM | |
| erbB2 | > 50 µM |
Experimental Protocols
Protocol 1: In Vitro Inhibition of VEGFR-2 Tyrosine Kinase Activity
This protocol is a general guideline for an in vitro kinase assay.
-
Reagents: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 peptide substrate, ATP, and this compound.
-
Procedure: a. Coat a 96-well plate with the poly(Glu, Tyr) substrate. b. Prepare a reaction buffer containing the VEGFR-2 kinase. c. Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specified time at 37°C. f. Stop the reaction and wash the wells. g. Detect the level of substrate phosphorylation using a phosphotyrosine-specific antibody conjugated to a detection enzyme (e.g., HRP). h. Add a suitable substrate for the detection enzyme and measure the signal. i. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Inhibition of VEGF-A-Induced Endothelial Cell Proliferation
This protocol describes a cell-based assay to measure the effect of ZM323881 on cell proliferation.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Procedure: a. Seed HUVECs in a 96-well plate and allow them to attach overnight. b. Starve the cells in a low-serum medium for several hours. c. Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours. d. Stimulate the cells with an optimal concentration of VEGF-A. e. Incubate for 24-72 hours. f. Assess cell proliferation using a suitable method, such as MTT assay, BrdU incorporation, or direct cell counting. g. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881.
Caption: Workflow for cell proliferation assay with ZM323881.
References
- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 4. This compound | VEGFR2抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
lot-to-lot variability of ZM323881 hydrochloride affecting IC50
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZM323881 hydrochloride. The information addresses potential issues with lot-to-lot variability that may affect experimental outcomes, particularly the half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: We are observing a significant shift in the IC50 value of this compound in our VEGFR-2 kinase assay compared to previous lots. What could be the cause?
A1: Several factors can contribute to a shift in the IC50 value between different lots of this compound. While manufacturers strive for high purity (typically ≥98%), minor variations can occur. Potential causes for variability include:
-
Compound Purity and Integrity: The presence of impurities or degradation of the compound can alter its effective concentration and, consequently, the IC50 value.
-
Solubility Issues: Incomplete solubilization of the compound can lead to an inaccurate stock concentration, affecting all subsequent dilutions. This compound is soluble in DMSO up to 50 mM.
-
Experimental Assay Conditions: Variations in assay parameters such as enzyme concentration, substrate concentration, ATP concentration, incubation time, and buffer composition can significantly impact the measured IC50.
-
Handling and Storage: Improper storage of the compound, such as exposure to moisture or light, can lead to degradation over time. It is recommended to desiccate at +4°C.
Q2: How can we validate a new lot of this compound before initiating large-scale experiments?
A2: To ensure consistency and reliability of your results, it is crucial to validate each new lot of this compound. A recommended workflow includes:
-
Certificate of Analysis (CoA) Review: Always review the manufacturer-provided CoA for the specific lot. Pay close attention to the purity data (e.g., by HPLC) and any other characterization data provided.
-
Solubility Test: Confirm that the compound dissolves as expected in your chosen solvent (e.g., DMSO). Visually inspect for any particulates.
-
Reference Lot Comparison: Perform a side-by-side comparison of the new lot with a previously validated "gold standard" lot in your primary assay. The IC50 values should be within an acceptable range of each other.
-
Dose-Response Curve Analysis: Generate a full dose-response curve for the new lot. The shape and maximum inhibition of the curve should be comparable to your reference lot.
Q3: What are the expected IC50 values for this compound?
A3: this compound is a potent and selective inhibitor of VEGFR-2. The expected IC50 values from in vitro assays are summarized in the table below. Significant deviations from these values may indicate an issue with the compound or the experimental setup.
Quantitative Data Summary
| Target/Assay | Reported IC50 Value | References |
| VEGFR-2 (KDR) Kinase Assay | < 2 nM - 2 nM | [1][2][3] |
| VEGF-A-induced Endothelial Cell Proliferation | 8 nM | [1] |
| Off-Target Kinases (VEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2) | > 50 µM |
Experimental Protocols
VEGFR-2 (KDR) Kinase Assay Protocol
This protocol provides a general framework for determining the IC50 of this compound against VEGFR-2.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of the VEGFR-2 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay (HUVEC)
This protocol outlines a method to measure the effect of this compound on VEGF-A-induced endothelial cell proliferation.
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 and incubate overnight.
-
The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add the diluted compound to the wells, followed by the addition of VEGF-A (final concentration of 10-20 ng/mL). Include appropriate controls (no compound, no VEGF-A).
-
Incubate the plates for 48-72 hours.
-
Assess cell proliferation using a viability reagent such as CellTiter-Glo®.
-
Measure the luminescence or absorbance according to the assay manufacturer's instructions.
-
Calculate the percent inhibition of VEGF-A-induced proliferation for each compound concentration and determine the IC50 value.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating IC50 variability.
Caption: Quality control checks for a new lot of this compound.
References
Technical Support Center: ZM323881 Hydrochloride Angiogenesis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZM323881 hydrochloride in angiogenesis assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] Angiogenesis, the formation of new blood vessels, is critically dependent on the VEGF signaling pathway. Vascular Endothelial Growth Factor-A (VEGF-A) binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that leads to cell proliferation, migration, and survival—all key steps in angiogenesis.[2][3][4][5] this compound specifically targets the tyrosine kinase domain of VEGFR-2, preventing its autophosphorylation and the subsequent downstream signaling required for new blood vessel formation.
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for VEGFR-2. Its inhibitory concentration (IC50) for VEGFR-2 is less than 2 nM, while for other related receptor tyrosine kinases such as VEGFR-1, Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and erbB2, the IC50 is greater than 50 μM.[1] This high selectivity minimizes the potential for off-target effects in your angiogenesis assays.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 50 mM.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO, for example, 10 mM. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. When preparing the working solution, ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during specific angiogenesis assays using this compound.
Tube Formation Assay
Issue 1: No inhibition of tube formation is observed, even at high concentrations of this compound.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure the compound has been stored correctly (desiccated at +4°C for solid, -20°C or -80°C for stock solutions in DMSO).[1] Prepare fresh dilutions from a new stock aliquot.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Solution: The density of endothelial cells is critical for tube formation. Too few cells will result in incomplete networks, while too many can form a monolayer.[6] Optimize the cell seeding density for your specific cell type (e.g., HUVECs). Additionally, ensure the Matrigel or other basement membrane extract has a protein concentration of at least 10 mg/mL and is properly gelled before adding cells.[6][7]
-
-
Possible Cause 3: High Serum Concentration.
-
Solution: Serum contains various growth factors that can stimulate angiogenesis and may overcome the inhibitory effect of ZM323881. Reduce the serum concentration in your assay medium (e.g., to 0.5-2% FBS) or use a serum-free medium supplemented with a defined concentration of VEGF-A as the pro-angiogenic stimulus.
-
Issue 2: Tube formation is observed in the negative control (no VEGF-A stimulation).
-
Possible Cause 1: Endogenous Growth Factors in Matrigel.
-
Solution: Use a growth factor-reduced Matrigel to minimize background stimulation.[7]
-
-
Possible Cause 2: Serum in the Medium.
-
Solution: Even low concentrations of serum can induce some tube formation.[8] For a true negative control, use a serum-free basal medium. Your experimental wells should then contain this basal medium plus VEGF-A and your desired concentration of ZM323881.
-
-
Possible Cause 3: Cell Type.
-
Solution: Some endothelial cell lines have a greater intrinsic ability to form tubes. Ensure you are using an appropriate cell line and passage number, as this can affect assay performance.[9]
-
Issue 3: Cell death is observed at inhibitory concentrations of this compound.
-
Possible Cause 1: Cytotoxicity at High Concentrations.
-
Solution: While ZM323881 is a selective inhibitor, high concentrations may lead to off-target effects or cellular stress. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of ZM323881 for your endothelial cells. Use concentrations below the cytotoxic threshold for your angiogenesis assays.
-
-
Possible Cause 2: DMSO Toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. Prepare a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
-
Cell Proliferation Assay
Issue 1: Inconsistent or no inhibition of VEGF-A-induced proliferation.
-
Possible Cause 1: Inaccurate Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding to get consistent cell numbers across wells. Inconsistent seeding will lead to high variability in proliferation rates.
-
-
Possible Cause 2: Suboptimal VEGF-A Concentration.
-
Solution: The concentration of VEGF-A used to stimulate proliferation should be optimized. A full dose-response curve for VEGF-A will help you determine the optimal concentration for your proliferation assays.
-
-
Possible Cause 3: Incorrect Assay Timing.
-
Solution: The incubation time for the proliferation assay is critical. If the incubation is too short, the effect of the inhibitor may not be apparent. If it is too long, the control cells may become over-confluent, which will inhibit their proliferation and mask the effect of the inhibitor. Optimize the incubation time for your specific cell type.
-
Cell Migration (Scratch) Assay
Issue 1: The "scratch" in the cell monolayer does not heal in the positive control (VEGF-A stimulated).
-
Possible Cause 1: Unhealthy Cells.
-
Solution: Use cells at a low passage number and ensure they are healthy and actively growing before starting the assay.
-
-
Possible Cause 2: Inconsistent Scratch Width.
-
Solution: Use a sterile pipette tip to create a uniform scratch in the cell monolayer. An inconsistent scratch width will lead to variable results.
-
-
Possible Cause 3: Cell Proliferation Obscuring Migration.
-
Solution: To specifically measure cell migration, cell proliferation should be minimized. This can be achieved by using a proliferation inhibitor like Mitomycin C or by serum-starving the cells prior to the assay.[10]
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 (VEGFR-2 Kinase Inhibition) | < 2 nM | N/A | In vitro kinase assay | [1] |
| IC50 (VEGF-A-induced Proliferation) | 8 nM | HUVEC | ³H-thymidine incorporation | [11] |
| Selectivity (VEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2) | > 50 µM | N/A | In vitro kinase assay | [1] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
-
Preparation:
-
Thaw growth factor-reduced Matrigel on ice overnight at 4°C.
-
Pre-cool a 96-well plate and pipette tips at 4°C.
-
-
Matrigel Coating:
-
Using the pre-cooled tips, add 50 µL of Matrigel to each well of the 96-well plate, avoiding bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum (0.5-2% FBS) or serum-free basal medium.
-
Prepare cell suspensions containing VEGF-A (e.g., 20 ng/mL) and different concentrations of this compound (or vehicle control).
-
Seed 1.5 x 10⁴ to 2.5 x 10⁴ cells in 150 µL of the prepared medium onto the solidified Matrigel.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
-
Monitor tube formation periodically under a light microscope.
-
Capture images and quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
-
Endothelial Cell Proliferation Assay (BrdU)
-
Cell Seeding:
-
Seed endothelial cells in a 96-well plate at a density of 5,000 cells/well in their complete growth medium and allow them to adhere overnight.
-
-
Serum Starvation:
-
Replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 18-24 hours to synchronize the cells.
-
-
Treatment:
-
Replace the medium with a low-serum medium containing VEGF-A (e.g., 20 ng/mL) and various concentrations of this compound (or vehicle control).
-
Incubate for 24-48 hours.
-
-
BrdU Labeling and Detection:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fix the cells, denature the DNA using HCl, and then add an anti-BrdU antibody.[11][12]
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and then the substrate.
-
Measure the absorbance using a plate reader to quantify cell proliferation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis in HUVECs induced by microRNA-616-3p via X-linked inhibitor of apoptosis protein targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
minimizing off-target effects of ZM323881 hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of ZM323881 hydrochloride, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), also known as KDR.[1][2] It functions by competing with ATP for the binding site on the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades that promote angiogenesis and increase microvascular permeability.[1][3]
Q2: How selective is this compound for VEGFR-2?
This compound exhibits high selectivity for VEGFR-2. Its IC50 (the concentration required to inhibit 50% of the enzyme's activity) for VEGFR-2 is in the low nanomolar range, while for other related kinases, it is significantly higher, indicating a wide selectivity window at lower concentrations.[1][2]
Q3: What are the known off-target effects of this compound, especially at high concentrations?
While highly selective at low nanomolar concentrations, higher concentrations of this compound can lead to off-target effects. This is a common characteristic of kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[3][4] For ZM323881, off-target inhibition of kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2 has been noted at concentrations exceeding 50 µM.[1][2] It is crucial for researchers to be aware that using concentrations significantly above the IC50 for VEGFR-2 increases the probability of engaging these and other unintended kinases.[2]
Q4: Why is it critical to minimize off-target effects in my experiments?
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects when using this compound at high concentrations.
Issue 1: Unexpected or Paradoxical Cellular Phenotype
You observe a cellular response that is inconsistent with the known function of VEGFR-2 inhibition (e.g., increased cell proliferation when inhibition is expected).
Possible Cause:
-
Inhibition of an off-target kinase that has an opposing biological function.
-
Activation of a compensatory signaling pathway in response to potent VEGFR-2 inhibition.[4]
Troubleshooting Workflow:
References
- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting biphasic dose-response curve of ZM323881 hydrochloride
Welcome to the technical support center for ZM323881 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the experimental use of this potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition ultimately blocks VEGF-A-induced endothelial cell proliferation and migration, which are key processes in angiogenesis.[1]
Q2: What is a biphasic dose-response curve, and why might I observe one with this compound?
A biphasic dose-response curve, also known as a hormetic response, is characterized by a U-shaped or inverted U-shaped curve where the response to the substance is stimulatory at low doses and inhibitory at high doses, or vice versa.[2][3] While not specifically documented for ZM323881 in the provided search results, observing such a curve with a kinase inhibitor is possible due to several factors:
-
Off-target effects: At different concentrations, the compound may interact with other kinases or cellular targets, leading to complex biological responses.
-
Feedback loops: Inhibition of VEGFR-2 could activate compensatory signaling pathways at certain concentrations.
-
Assay artifacts: The observed effect could be due to experimental conditions, such as compound precipitation at high concentrations or interactions with assay components.[4]
Q3: What are the expected IC50 values for this compound?
The inhibitory potency of this compound can vary depending on the assay system.
| Assay Type | Target | Reported IC50 |
| In vitro Kinase Assay | VEGFR-2 Tyrosine Kinase | < 2 nM[1] |
| Cell-Based Proliferation Assay | VEGF-A-induced Endothelial Cells | 8 nM[1] |
| In vitro Kinase Assay | VEGFR-1 Tyrosine Kinase | > 50 µM[1] |
Troubleshooting Guide
Issue 1: I am observing a biphasic (U-shaped) dose-response curve in my cell proliferation assay. What could be the cause?
A biphasic response can be perplexing. Here’s a step-by-step guide to troubleshoot this observation:
-
Visually inspect for compound precipitation: At high concentrations, this compound might precipitate out of the solution, leading to a loss of effective concentration and an apparent decrease in inhibition.
-
Solution: Check the solubility of your compound in the assay medium. Consider using a lower concentration range or a different solvent.
-
-
Evaluate for off-target effects: The biphasic curve could be real and due to the compound hitting other targets at different concentrations.
-
Solution: Profile ZM323881 against a panel of other kinases to identify potential off-target activities.
-
-
Consider the assay format: The specifics of your assay could contribute to the observed effect.
-
Solution: Try a different type of cell viability or proliferation assay (e.g., switch from a metabolic assay like MTT to a direct cell counting method).
-
-
Review the literature for similar compounds: Other kinase inhibitors might exhibit similar biphasic behaviors, and the underlying mechanisms could be analogous.
Issue 2: My in vitro kinase assay results are not consistent.
Inconsistent results in kinase assays can arise from several factors.[4]
-
Reagent quality and handling:
-
Enzyme activity: Ensure the recombinant VEGFR-2 kinase is active. Avoid repeated freeze-thaw cycles.
-
ATP concentration: The concentration of ATP relative to the inhibitor is critical. Ensure it is consistent across experiments.
-
-
Assay conditions:
-
Incubation time and temperature: Optimize and standardize incubation times and maintain a constant temperature.
-
Buffer components: Ensure all buffer components are at the correct pH and concentration.
-
-
Pipetting accuracy:
-
Small volumes: Use calibrated pipettes and proper techniques, especially when preparing serial dilutions of the inhibitor.
-
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is involved in cell survival.[5][6][7]
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for In Vitro Kinase Assay
This workflow outlines the key steps for assessing the inhibitory activity of this compound against VEGFR-2 kinase.
Caption: General workflow for an in vitro kinase assay.
Logic Diagram for Interpreting a Biphasic Dose-Response
This diagram provides a logical approach to understanding a biphasic dose-response curve.
Caption: Troubleshooting logic for a biphasic dose-response.
Detailed Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is a general guideline for measuring the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase activity detection kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of VEGFR-2 kinase in kinase assay buffer.
-
Prepare a 2X working solution of the substrate and ATP in kinase assay buffer.
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the this compound dilutions to the wells of the assay plate.
-
Add 5 µL of the 2X VEGFR-2 kinase solution to each well.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP levels by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Endothelial Cell Proliferation Assay (Thymidine Incorporation)
This protocol measures the effect of this compound on VEGF-A-stimulated endothelial cell proliferation.[1]
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF-A
-
This compound
-
[³H]-Thymidine
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 2,500 cells/well and allow them to adhere overnight.
-
-
Serum Starvation:
-
The next day, replace the growth medium with a low-serum medium and incubate for 24 hours to synchronize the cells.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
-
Stimulation:
-
Add VEGF-A to the wells to a final concentration of 10 ng/mL to stimulate proliferation. Include unstimulated controls.
-
-
Thymidine Labeling:
-
Incubate the plate for 48 hours.
-
Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
-
Harvesting and Detection:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of VEGF-A-stimulated proliferation for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
References
- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support for ZM323881 Hydrochloride Experiments: A Guide to Appropriate Negative Controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing experiments with ZM323881 hydrochloride. The focus is on the critical role of appropriate negative controls to ensure data integrity and validate that observed effects are specifically due to the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Frequently Asked Questions (FAQs)
FAQ 1: What is the most fundamental negative control for any this compound experiment?
The most crucial and non-negotiable negative control is the vehicle control . This compound is typically dissolved in a solvent like DMSO for in vitro studies before being diluted in culture media.[1] The vehicle control consists of treating a parallel set of cells or animals with the same final concentration of the solvent used to deliver the drug.
Why it's essential: Solvents like DMSO, even at low concentrations, can have biological effects, including altered gene expression, cell differentiation, or mild toxicity. The vehicle control allows you to subtract any effects of the solvent, ensuring that the observed results are due to the activity of this compound itself.
FAQ 2: How can I confirm that the effects I'm observing are specifically due to VEGFR-2 inhibition and not off-target activity?
This is a critical question in kinase inhibitor research. While ZM323881 is a potent and selective inhibitor of VEGFR-2,[2] confirming on-target activity requires specific controls. The best approach is multi-faceted:
-
Rescue Experiment: "Rescue" the phenotype by bypassing the inhibited receptor. For example, if ZM323881 inhibits endothelial cell proliferation, this effect could potentially be rescued by introducing a constitutively active form of a key downstream signaling molecule like AKT or ERK.[5][6][7]
-
Use a Cell Line Lacking the Target: A powerful negative control is to use a cell line that does not express VEGFR-2. If ZM323881 has no effect on this cell line under the same conditions, it strongly supports that its activity is VEGFR-2 dependent.
Troubleshooting Guide
Scenario 1: Unexpectedly High Cell Toxicity at Low Concentrations
Problem: You observe significant cell death in your cultured endothelial cells at concentrations of this compound that are reported to be selective for VEGFR-2 inhibition.
Possible Cause: The observed toxicity might be an off-target effect or a non-specific consequence of the compound's chemical properties.
Troubleshooting Protocol: Comparative Cytotoxicity Assay
Objective: To determine if the cytotoxicity is specific to VEGFR-2 inhibition.
Methodology:
-
Cell Lines:
-
Primary Target Cells: Human Umbilical Vein Endothelial Cells (HUVECs) - express high levels of VEGFR-2.
-
Negative Control Cells: A cell line with low or no VEGFR-2 expression (e.g., certain cancer cell lines, which should be verified by Western Blot or qPCR).
-
-
Treatment: Plate both cell lines and treat with a dose-response curve of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).
-
Assay: After a relevant incubation period (e.g., 48-72 hours), assess cell viability using a standard method like an MTS or MTT assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines.
Data Interpretation:
| Cell Line | VEGFR-2 Expression | Expected IC50 for ZM323881 | Observed IC50 | Interpretation |
| HUVEC | High | Low nM range[8] | 15 nM | Consistent with on-target effect. |
| Control Cell Line | None/Low | >50 µM | 25 µM | Suggests potential off-target toxicity at higher concentrations. |
If significant toxicity is observed in the negative control cell line, it indicates that at those concentrations, ZM323881 is acting through a mechanism independent of VEGFR-2.
Scenario 2: Inconsistent Results in Angiogenesis Assays
Problem: You are performing a tube formation assay, and the degree of inhibition by this compound varies significantly between experiments.
Possible Cause: The pro-angiogenic stimulus (VEGF-A) may be degrading, or the inhibitor itself may be unstable in the assay medium over long incubation periods.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent angiogenesis assay results.
This workflow ensures that both the stimulus and the inhibitor are potent in each experiment and includes a control with a different inhibitor to confirm the biological effect is tied to VEGFR-2.
VEGFR-2 Signaling and ZM323881 Point of Action
ZM323881 acts by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of VEGFR-2.[3] This prevents the autophosphorylation of the receptor that is necessary to initiate downstream signaling cascades responsible for cell proliferation, migration, and survival.[5][6][9][10]
References
- 1. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 2. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ZM323881 Hydrochloride and Sunitinib in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for renal cell carcinoma (RCC), the inhibition of angiogenesis, primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway, remains a cornerstone of treatment. This guide provides a comparative overview of two tyrosine kinase inhibitors (TKIs): ZM323881 hydrochloride, a highly selective VEGFR-2 inhibitor, and sunitinib, a multi-targeted TKI widely used in the clinical setting for RCC. This comparison is based on their distinct mechanisms of action, target specificities, and available preclinical data in RCC models.
Mechanism of Action and Target Specificity
Sunitinib is a multi-targeted tyrosine kinase inhibitor that has been a standard of care for metastatic renal cell carcinoma.[1] Its anti-tumor activity is attributed to the inhibition of several receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.[2] In contrast, this compound is characterized as a potent and highly selective inhibitor of VEGFR-2.[3]
Table 1: Comparison of Target Kinase Inhibition
| Feature | This compound | Sunitinib |
| Primary Target | VEGFR-2[3] | VEGFR-1, -2, -3, PDGFR-α, PDGFR-β, c-KIT, FLT3, RET, CSF-1R[2][4] |
| Selectivity | Highly selective for VEGFR-2[3] | Multi-targeted[2] |
| Reported IC50 (VEGFR-2) | < 2 nM (in vitro kinase assay)[3] | 80 nM (in vitro kinase assay)[5] |
Preclinical Efficacy in Renal Cell Carcinoma Models
While direct comparative efficacy data is lacking, the following tables summarize available preclinical data for each compound from separate studies.
In Vitro Studies
The primary effect of both ZM323881 and sunitinib in the context of RCC is believed to be anti-angiogenic, by targeting endothelial cells, rather than having a direct cytotoxic effect on the tumor cells themselves.[6]
Table 2: In Vitro Efficacy Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Human Endothelial Cells | Proliferation Assay | IC50 | 8 nM (VEGF-A induced) | [3] |
| Sunitinib | Caki-1 (RCC) | Proliferation Assay | IC50 | Not specified, but generally higher µM range | [6] |
| Sunitinib | A-498, 786-O, ACHN, SN12C (RCC) | Viability/Proliferation Assay | Effect | No significant effect at pharmacologically relevant concentrations (~0.1 µmol/L) | [6] |
| Sunitinib | Endothelial Cells | Proliferation and Motility Assay | Effect | Inhibition at pharmacologically relevant concentrations | [6] |
In Vivo Studies
Xenograft models are crucial for evaluating the anti-tumor efficacy of compounds in a whole-organism context.
Table 3: In Vivo Efficacy in RCC Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| This compound | Data not available for RCC xenograft models. | - | - | - |
| Sunitinib | ACHN and A-498 RCC xenografts | 40 mg/kg/day | Significant inhibition of tumor growth. | [6] |
| Sunitinib | A-498 and 786-O RCC xenografts | Not specified | The combination of sunitinib and celecoxib showed a longer time to progression than sunitinib alone. | [7] |
| Sunitinib | 786-O RCC xenografts | 40 mg/kg/day | Development of a sunitinib-resistant xenograft model. | [8] |
Signaling Pathways
The differential targeting of kinases by ZM323881 and sunitinib leads to distinct impacts on downstream signaling pathways.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key experiments.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Protocol Details:
-
Cell Seeding: Plate renal cell carcinoma cells (e.g., Caki-1, A498, 786-O) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and sunitinib in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
In Vivo Renal Cell Carcinoma Xenograft Study
This protocol outlines the establishment and treatment of a subcutaneous RCC xenograft model in immunodeficient mice.
References
- 1. Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cox-2 inhibition enhances the activity of sunitinib in human renal cell carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
ZM323881 Hydrochloride: A Comparative Guide to its Receptor Tyrosine Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ZM323881 hydrochloride against other Receptor Tyrosine Kinases (RTKs). The information presented is based on available experimental data to assist researchers in evaluating its potential for targeted therapeutic development.
High Selectivity for VEGFR-2
This compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2][3] Experimental data consistently demonstrate its significantly greater potency for VEGFR-2 compared to a range of other RTKs.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of this compound against various RTKs, as determined by in vitro kinase assays.
| Receptor Tyrosine Kinase | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | < 2 | [1][2][3] |
| VEGFR-1 (Flt-1) | > 50,000 | [1][2] |
| PDGFRβ | > 50,000 | [3] |
| FGFR1 | > 50,000 | [3] |
| EGFR | > 50,000 | [3] |
| erbB2 (HER2) | > 50,000 | [3] |
Note: A lower IC50 value indicates greater potency. The data clearly illustrates the high selectivity of ZM323881 for VEGFR-2.
In addition to direct kinase inhibition, the selectivity of ZM323881 is further supported by its differential effects on endothelial cell proliferation stimulated by various growth factors.
| Cell Proliferation Stimulant | Cell Type | IC50 | Reference |
| VEGF-A | HUVEC | 8 nM | [4] |
| EGF | HUVEC | 1.9 µM | [4] |
| bFGF | HUVEC | 1.6 µM | [4] |
Note: HUVEC (Human Umbilical Vein Endothelial Cells), VEGF-A (Vascular Endothelial Growth Factor A), EGF (Epidermal Growth Factor), bFGF (basic Fibroblast Growth Factor). The significantly lower IC50 for VEGF-A-induced proliferation highlights the compound's primary activity through the VEGFR-2 pathway.
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves robust in vitro assays. Below are representative protocols for the key experiments cited.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, EGFR, etc.)
-
Specific peptide substrate for each kinase
-
This compound
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 2 mM DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the diluted inhibitor or vehicle (DMSO) in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP.
-
Wash the filter plate to remove non-specific binding.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Autophosphorylation Assay
This assay measures the inhibitor's effect on the phosphorylation of the receptor within a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
VEGF-A
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-VEGFR-2, anti-total-VEGFR-2)
Procedure:
-
Culture HUVECs to near confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A for a short period (e.g., 10 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform Western blotting using an antibody specific for the phosphorylated form of VEGFR-2.
-
Strip and re-probe the membrane with an antibody for total VEGFR-2 as a loading control.
-
Quantify the band intensities to determine the inhibition of receptor autophosphorylation.
Signaling Pathway
ZM323881 exerts its effects by inhibiting the VEGFR-2 signaling cascade, which is crucial for angiogenesis, cell proliferation, and survival.
References
A Comparative Guide to ZM323881 Hydrochloride and PTK787/ZK222584 in In Vivo Vascular Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors, ZM323881 hydrochloride and PTK787/ZK222584 (Vatalanib), with a specific focus on their effects on in vivo vascular permeability. This document summarizes key experimental findings, outlines methodologies, and visualizes the underlying biological pathways to aid in research and development decisions.
Executive Summary
Both this compound and PTK787/ZK222584 are effective inhibitors of VEGF-induced vascular permeability in vivo. A key study demonstrated that both compounds reversibly abolished VEGF-A-mediated increases in microvascular permeability in perfused mesenteric microvessels.[1] The primary distinction between these two inhibitors lies in their selectivity. ZM323881 is a highly selective inhibitor of VEGFR-2, whereas PTK787/ZK222584 is a multi-targeted inhibitor, affecting all known VEGF receptors as well as other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2][3][4] This difference in target profile may have implications for efficacy and potential side effects in various therapeutic contexts.
Data Presentation: Comparative Inhibitor Characteristics
| Feature | This compound | PTK787/ZK222584 (Vatalanib) |
| Primary Target | VEGFR-2[1] | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, c-Kit[2][3][4] |
| In Vitro Potency (VEGFR-2) | IC50 < 2 nM[1][5] | IC50 = 37 nM[6] |
| In Vivo Effect on VEGF-A-Induced Vascular Permeability | Reversibly abolished increases in permeability[1][5] | Reversibly abolished increases in permeability[1][5] |
| Selectivity | Highly selective for VEGFR-2 over VEGFR-1 (IC50 > 50 µM) and other RTKs.[1][5] | Multi-targeted inhibitor of Class III receptor tyrosine kinases.[7] |
| Reported In Vivo Model for Permeability Study | Perfused frog mesenteric microvessels.[1][5] | Perfused frog mesenteric microvessels.[1][5] |
Experimental Protocols
The primary in vivo permeability data for both compounds were generated using the Landis-Michel technique in perfused mesenteric microvessels. This method allows for the direct measurement of hydraulic conductivity (Lp), a quantitative measure of water permeability across the microvessel wall.
Landis-Michel Micro-occlusion Technique for Measuring Hydraulic Conductivity (Lp)
This technique provides a quantitative measure of the permeability of single capillaries to water.
Objective: To determine the effect of ZM323881 and PTK787/ZK222584 on VEGF-A-induced changes in microvascular hydraulic conductivity.
Animal Model: Frog mesentery is often used due to its thin, transparent nature, which allows for clear visualization of individual microvessels.[1]
Procedure:
-
Animal Preparation: A frog is anesthetized, and the mesentery is exteriorized and superfused with a physiological salt solution.
-
Microvessel Cannulation: A single venular microvessel is cannulated with a glass micropipette filled with a perfusion solution (e.g., Ringer's solution with albumin and red blood cells as markers).
-
Baseline Lp Measurement: The vessel is briefly occluded downstream with a glass rod. The initial rate of red blood cell movement away from the point of occlusion is measured, which is proportional to the fluid filtration rate across the vessel wall. The hydrostatic pressure within the vessel is also measured. From these values, the baseline hydraulic conductivity (Lp) is calculated.
-
Application of VEGF-A: The vessel is then perfused with a solution containing VEGF-A to induce an increase in permeability, and the Lp is remeasured.
-
Application of Inhibitor: Following the VEGF-A challenge, the vessel is perfused with a solution containing both VEGF-A and the inhibitor (either ZM323881 or PTK787/ZK222584). The Lp is measured again to determine the extent of inhibition.
-
Washout: The vessel is then perfused with the control solution to demonstrate the reversibility of the inhibitor's effect.
A detailed description of a modified Landis micro-occlusion technique for measuring hydraulic conductivity in rat mesentery is available and provides further insight into the general methodology.[8][9]
Signaling Pathways and Experimental Workflow
VEGF-A Signaling Pathway Leading to Increased Vascular Permeability
Vascular Endothelial Growth Factor-A (VEGF-A) binding to VEGFR-2 on endothelial cells initiates a signaling cascade that leads to increased vascular permeability. This process involves the phosphorylation of downstream signaling molecules, leading to the destabilization of cell-cell junctions.
Caption: VEGF-A/VEGFR-2 signaling cascade leading to increased vascular permeability.
Mechanism of Action of ZM323881 and PTK787/ZK222584
ZM323881 and PTK787/ZK222584 inhibit the VEGF-A signaling cascade at the level of the receptor tyrosine kinase, thereby preventing the downstream events that lead to increased vascular permeability.
Caption: Comparative mechanism of action of ZM323881 and PTK787/ZK222584.
Experimental Workflow for In Vivo Permeability Study
The following diagram outlines the general workflow for comparing the effects of ZM323881 and PTK787/ZK222584 on in vivo vascular permeability.
Caption: Workflow for comparing inhibitors on in vivo vascular permeability.
Conclusion
Both this compound and PTK787/ZK222584 are potent inhibitors of VEGF-A-induced vascular permeability in vivo. The choice between these two compounds in a research or therapeutic setting may depend on the desired level of selectivity. ZM323881 offers a highly targeted approach by specifically inhibiting VEGFR-2, which has been shown to be a critical mediator of VEGF-A's effect on permeability.[1] In contrast, PTK787/ZK222584 provides broader inhibition of all VEGF receptors and other tyrosine kinases, which could be advantageous in contexts where multiple signaling pathways contribute to pathology, but may also carry a different side-effect profile. Further studies would be beneficial to directly compare the dose-dependent effects and potential off-target effects of these inhibitors in various in vivo models.
References
- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Microperfusion Technique to Investigate Regulation of Microvessel Permeability in Rat Mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microperfusion Technique to Investigate Regulation of Microvessel Permeability in Rat Mesentery - PMC [pmc.ncbi.nlm.nih.gov]
ZM323881 Hydrochloride: A Comparative Analysis of Cross-Reactivity with VEGFR-1 and PDGFRβ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of ZM323881 hydrochloride against its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and its cross-reactivity with VEGFR-1 and Platelet-Derived Growth Factor Receptor β (PDGFRβ). The data presented herein demonstrates the high selectivity of this compound for VEGFR-2, a critical attribute for targeted therapeutic strategies.
Executive Summary
This compound is a potent and highly selective inhibitor of VEGFR-2, a key mediator of angiogenesis. Experimental data consistently show that this compound exhibits minimal to no inhibitory activity against VEGFR-1 and PDGFRβ at concentrations where it potently inhibits VEGFR-2. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Kinase Inhibitory Activity: A Quantitative Comparison
The inhibitory activity of this compound against VEGFR-2, VEGFR-1, and PDGFRβ has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Target Kinase | This compound IC50 | Selectivity vs. VEGFR-2 |
| VEGFR-2 (KDR) | <2 nM [1][2][3] | - |
| VEGFR-1 (Flt-1) | >50 µM[2][4] | >25,000-fold |
| PDGFRβ | >50 µM[3][4][5] | >25,000-fold |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.
The data clearly illustrates the remarkable selectivity of this compound for VEGFR-2. With an IC50 value in the low nanomolar range for VEGFR-2 and IC50 values exceeding 50 µM for VEGFR-1 and PDGFRβ, the selectivity is greater than 25,000-fold in favor of VEGFR-2.[2][4] This high degree of selectivity suggests that this compound is unlikely to cause significant inhibition of VEGFR-1 or PDGFRβ signaling at therapeutic concentrations effective against VEGFR-2.
Experimental Protocols
The determination of kinase inhibitory activity and IC50 values is typically performed using an in vitro kinase assay. The following is a representative protocol for such an experiment.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2, VEGFR-1, and PDGFRβ.
Materials:
-
Recombinant human VEGFR-2, VEGFR-1, and PDGFRβ kinase domains
-
Specific peptide substrate for each kinase
-
This compound (serially diluted)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or luminescence plate reader
-
Stop solution (e.g., EDTA or phosphoric acid)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the respective recombinant kinase (VEGFR-2, VEGFR-1, or PDGFRβ), and the specific peptide substrate.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a labeled ATP tracer (e.g., [γ-³²P]ATP) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection of Phosphorylation:
-
For Radioactive Assays: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
For Luminescence-Based Assays (e.g., ADP-Glo™): Add reagents that convert the ADP produced during the kinase reaction into a luminescent signal. The luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ZM323881 Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the target engagement of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will explore its performance in key cellular assays and compare it with other well-established VEGFR-2 inhibitors, providing the necessary data and protocols to aid in your research and development endeavors.
Introduction to this compound and its Target: VEGFR-2
This compound is a small molecule inhibitor that demonstrates high selectivity for the VEGFR-2 tyrosine kinase, a critical mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. By inhibiting VEGFR-2, ZM323881 effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby exerting its anti-angiogenic and anti-tumor effects.[3][4][5]
This guide will focus on methods to verify that this compound effectively binds to and inhibits VEGFR-2 within a cellular context, a critical step in preclinical drug development.
Comparative Analysis of VEGFR-2 Inhibitors
To objectively evaluate the cellular efficacy of this compound, we compare it with other widely used VEGFR-2 inhibitors: Sunitinib, Sorafenib, and Pazopanib. The following tables summarize their performance in key in vitro assays.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute values between different studies should be done with caution, as experimental conditions can vary.
Table 1: Comparison of In Vitro Kinase Inhibition of VEGFR-2
| Inhibitor | VEGFR-2 IC50 (nM) | Reference(s) |
| This compound | < 2 | [1][2] |
| Sunitinib | 9 - 80 | [6][7][8] |
| Sorafenib | 90 | [6] |
| Pazopanib | 30 | [6][9] |
Table 2: Comparison of Inhibition of VEGF-A-Induced Endothelial Cell Proliferation (HUVEC)
| Inhibitor | IC50 (nM) | Reference(s) |
| This compound | 8 | [3][4] |
| Sunitinib | ~10 - 40 | [7][10] |
| Sorafenib | ~1-10 (low nM range) | [11] |
| Pazopanib | 20 | [6] |
Experimental Protocols for Target Engagement
Confirming that a compound engages its intended target in a cellular environment is paramount. The following are detailed protocols for key experiments to assess the target engagement of this compound.
Western Blot for Phosphorylated VEGFR-2 (pVEGFR-2)
This assay directly measures the inhibition of VEGFR-2 autophosphorylation, a primary indicator of target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium.
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).
-
Pre-treat the cells with various concentrations of this compound or alternative inhibitors (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
-
VEGF Stimulation:
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-VEGFR-2 (e.g., anti-pVEGFR-2 Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of pVEGFR-2 to total VEGFR-2 for each treatment.
-
Determine the IC50 value for the inhibition of VEGFR-2 phosphorylation.
-
HUVEC Proliferation Assay
This assay assesses the functional consequence of VEGFR-2 inhibition on endothelial cell proliferation.
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in complete endothelial growth medium.[12]
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Replace the medium with a low-serum medium containing various concentrations of this compound or other inhibitors.
-
Include a positive control (VEGF-A stimulation) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Proliferation Measurement (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control.
-
Determine the IC50 value for the inhibition of cell proliferation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.
Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., HUVECs or a cancer cell line expressing VEGFR-2) with this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection of Soluble VEGFR-2:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble VEGFR-2 by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble VEGFR-2 as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Kinobeads Competition Assay
This chemical proteomics approach can be used to assess the selectivity of this compound across a broad range of kinases.
Protocol:
-
Cell Lysate Preparation:
-
Prepare a cell lysate from a relevant cell line.
-
-
Competition Binding:
-
Incubate the cell lysate with varying concentrations of free this compound.
-
-
Affinity Enrichment:
-
Add "kinobeads" (sepharose beads coupled with a mixture of non-selective kinase inhibitors) to the lysate to capture kinases that are not bound to ZM323881.
-
-
Elution and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
-
Data Analysis:
-
Determine the displacement of each kinase from the kinobeads by this compound in a concentration-dependent manner.
-
This allows for the determination of the apparent dissociation constant (Kd) and provides a selectivity profile of the inhibitor.
-
Visualizing Cellular Mechanisms
To better understand the context of these experiments, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow.
Caption: VEGFR-2 Signaling Pathway and the Point of Inhibition by this compound.
Caption: A generalized experimental workflow for the comparative analysis of VEGFR-2 inhibitors.
Conclusion
This guide provides a framework for confirming the cellular target engagement of this compound and comparing its efficacy against other established VEGFR-2 inhibitors. By employing the detailed protocols for Western blotting, cell proliferation assays, CETSA, and Kinobeads, researchers can obtain robust and reliable data to support their drug discovery and development programs. The provided comparative data and visualizations serve as a valuable resource for designing and interpreting these critical experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 5. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sorafenib inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
ZM323881 Hydrochloride: A Selective Tool for Dissecting VEGFR-1 Signaling
In the intricate world of cellular signaling, the Vascular Endothelial Growth Factor (VEGF) family and its receptors are central players in angiogenesis, the formation of new blood vessels. Distinguishing the specific roles of each receptor, particularly VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), is crucial for both basic research and the development of targeted therapeutics. For researchers focusing on VEGFR-1, the use of a highly selective negative control is paramount to ensure that observed effects are not confounded by off-target interactions. ZM323881 hydrochloride emerges as a valuable tool for this purpose, exhibiting potent inhibition of VEGFR-2 while demonstrating negligible activity against VEGFR-1, thereby allowing for the precise investigation of VEGFR-1-mediated pathways.
Performance Comparison: this compound vs. Alternative VEGFR Inhibitors
The utility of this compound as a negative control for VEGFR-1 studies lies in its remarkable selectivity for VEGFR-2. This selectivity is quantified by comparing its half-maximal inhibitory concentration (IC50) against different kinases. A lower IC50 value indicates greater potency. As illustrated in the table below, this compound potently inhibits VEGFR-2 with an IC50 of less than 2 nM, while its activity against VEGFR-1 and other receptor tyrosine kinases is significantly lower, with IC50 values exceeding 50 µM[1]. This vast differential in potency underscores its suitability as a negative control in experimental setups designed to probe VEGFR-1 function.
In contrast, other well-known VEGFR inhibitors, such as Axitinib and Sorafenib, exhibit a multi-targeted profile, inhibiting both VEGFR-1 and VEGFR-2, as well as other kinases like PDGFRβ and c-Kit, with varying degrees of potency[2]. While these compounds are effective as broad-spectrum anti-angiogenic agents, their lack of selectivity makes them unsuitable for use as negative controls in studies aiming to isolate VEGFR-1 signaling.
| Compound | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | FGFR1 IC50 (nM) |
| This compound | >50,000 [1] | <2 [1][3] | >50,000[3] | - | >50,000[3] |
| Axitinib | 0.1[2] | 0.2[2] | 1.6[2] | 1.7[2] | - |
| Sorafenib | - | 90[2] | 57 | 68[2] | - |
| Sunitinib | - | 80[2] | 2[2] | - | - |
| Pazopanib | 10[2] | 30[2] | 84[2] | 74[2] | - |
Table 1: Comparison of the in vitro inhibitory activity of this compound and other common VEGFR inhibitors against a panel of receptor tyrosine kinases. A higher IC50 value indicates lower potency.
Experimental Protocols
To validate the use of this compound as a negative control and to investigate VEGFR-1 specific signaling, the following experimental protocols are commonly employed:
VEGFR-1 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-1.
-
Plate Coating: A 96-well plate is coated with a recombinant VEGFR-1 protein overnight at 4°C[4].
-
Washing and Blocking: The plate is washed to remove unbound protein and then blocked with a suitable blocking buffer to prevent non-specific binding[4].
-
Inhibitor Incubation: The test compound (e.g., this compound) and a known VEGFR-1 inhibitor (positive control) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included[4].
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP and a suitable substrate (e.g., a biotinylated peptide)[4]. The plate is incubated to allow for phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection[4].
-
Data Analysis: The signal intensity is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For this compound, a very high IC50 value for VEGFR-1 would be expected, confirming its lack of inhibitory activity.
VEGF-Induced Endothelial Cell Proliferation Assay
This cellular assay assesses the effect of compounds on the proliferation of endothelial cells, a key process in angiogenesis that can be triggered by VEGF.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight[5][6].
-
Serum Starvation: The cells are then cultured in a low-serum medium to synchronize their cell cycle and reduce baseline proliferation[5].
-
Compound and Growth Factor Treatment: The cells are pre-treated with the test compound (this compound), a positive control inhibitor, or vehicle for a defined period. Subsequently, VEGF is added to stimulate proliferation[5][6]. A negative control group without VEGF stimulation is also included.
-
Proliferation Measurement: After a suitable incubation period (e.g., 48-72 hours), cell proliferation is measured using a standard method such as the MTT assay, which measures metabolic activity, or by quantifying DNA synthesis (e.g., BrdU incorporation)[5].
-
Data Analysis: The results are expressed as a percentage of the proliferation observed in the VEGF-stimulated vehicle control. This compound should not inhibit VEGF-A-induced proliferation that is specifically mediated by VEGFR-1. However, since VEGF-A also signals through VEGFR-2, and ZM323881 is a potent VEGFR-2 inhibitor, it is expected to inhibit VEGF-A-induced proliferation. To specifically assess VEGFR-1 mediated proliferation, one could use a cell line that predominantly expresses VEGFR-1 or use a specific VEGFR-1 ligand like PlGF (Placental Growth Factor).
Visualizing Signaling and Experimental Logic
To better understand the underlying biology and experimental design, the following diagrams illustrate the VEGFR-1 signaling pathway, the workflow for validating a negative control, and the selectivity profile of this compound.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Regulation of VEGF-induced endothelial cell migration by mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
Introduction to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
An Objective Comparison of ZM323881 Hydrochloride and Other VEGFR2 Inhibitors for Researchers
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1] This receptor tyrosine kinase is highly expressed on vascular endothelial cells.[2] Upon binding with its ligand, primarily VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways.[3][4] These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and permeability.[3][5][6] In pathological conditions such as cancer, tumor cells often overexpress VEGF-A, leading to aberrant angiogenesis, which supplies the tumor with essential nutrients and oxygen, thereby promoting its growth and metastasis.[1][7] Consequently, inhibiting the VEGF/VEGFR2 signaling axis has become a cornerstone of modern anti-cancer therapy.[7][8]
This guide provides a comparative analysis of this compound, a potent and selective VEGFR2 inhibitor, against other well-established multi-targeted tyrosine kinase inhibitors: Sunitinib, Sorafenib, and Axitinib. The comparison focuses on their inhibitory potency, selectivity, and reported effects in preclinical models, supported by experimental data and protocols.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the intended target over other kinases. High selectivity can minimize off-target effects and potential toxicity.
This compound is distinguished by its high potency and selectivity for VEGFR2. It exhibits an IC50 value of less than 2 nM for VEGFR2 kinase activity.[9][10][11] Notably, it shows minimal activity against other receptor tyrosine kinases, including VEGFR-1, PDGFRβ, FGFR1, and EGFR, with IC50 values for these off-targets reported to be greater than 50 μM.[12] This high degree of selectivity suggests a more focused mechanism of action with a potentially lower risk of off-target side effects.
Sunitinib is a multi-targeted inhibitor with potent activity against several receptor tyrosine kinases. While it inhibits VEGFR2 with an IC50 of 80 nM, it is significantly more potent against PDGFRβ, with an IC50 of 2 nM.[13][14][15] It also targets c-Kit, FLT-3, and RET.[15][16] This broader activity profile allows Sunitinib to inhibit angiogenesis while also directly targeting tumor cell proliferation in certain cancer types.[16]
Sorafenib is another multi-kinase inhibitor that, in addition to VEGFR2 (IC50 = 90 nM), potently inhibits the RAF/MEK/ERK signaling pathway by targeting Raf-1 (IC50 = 6 nM) and B-Raf (IC50 = 22 nM).[17] It also displays activity against VEGFR-3, PDGFR-β, c-KIT, and Flt-3.[13] Its dual action on both angiogenesis and a key cell proliferation pathway makes it effective in cancers like hepatocellular carcinoma.
Axitinib is a second-generation inhibitor known for its high potency against VEGFRs. It inhibits VEGFR2 with an IC50 of 0.2 nM, making it significantly more potent than ZM323881, Sunitinib, or Sorafenib against this target.[13][18][19] It also potently inhibits VEGFR1 and VEGFR3 (IC50 values of 0.1 nM and 0.1-0.3 nM, respectively) and shows activity against PDGFRβ and c-Kit at slightly higher concentrations.[18][19] Its high potency and selectivity for the VEGFR family are notable features.[20]
Data Presentation: Inhibitor Kinase Activity
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| ZM323881 HCl | VEGFR2 | <2 | [9][10] |
| VEGFR1 | >50,000 | [12] | |
| PDGFRβ | >50,000 | ||
| FGFR1 | >50,000 | ||
| Sunitinib | VEGFR2 | 80 | [13][14][15] |
| PDGFRβ | 2 | [13][14][15] | |
| c-Kit | Potent Inhibition | [15] | |
| FLT3 | 50 (ITD) | [15] | |
| Sorafenib | VEGFR2 | 90 | [13][17] |
| Raf-1 | 6 | [17] | |
| B-Raf | 22 | [17] | |
| PDGFRβ | 57 | [13][17] | |
| VEGFR3 | 20 | [13][17] | |
| Axitinib | VEGFR2 | 0.2 | [13][18][19] |
| VEGFR1 | 0.1 | [13][18][19] | |
| VEGFR3 | 0.1-0.3 | [13][18][19] | |
| PDGFRβ | 1.6 | [13][19] | |
| c-Kit | 1.7 | [13][19] |
Preclinical Performance and Cellular Effects
The ultimate utility of a VEGFR2 inhibitor is determined by its effects in cellular and in vivo models, which reflect its ability to inhibit angiogenesis and tumor growth.
This compound effectively inhibits VEGF-A-induced proliferation of endothelial cells, with a reported IC50 of 8 nM.[12] In vivo studies have demonstrated that it can reversibly abolish VEGF-A-mediated increases in microvascular permeability, a key step in angiogenesis and inflammation.[12]
Sunitinib demonstrates broad anti-tumor activity in various preclinical xenograft models.[21] In cell-based assays, it inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 40 nM and blocks VEGF-dependent VEGFR2 phosphorylation at an IC50 of 10 nM.[15][21]
Sorafenib inhibits the proliferation of a range of cancer cell lines and has been shown to induce apoptosis.[17] Its ability to block both VEGFR and RAF signaling pathways contributes to its efficacy in preclinical models of hepatocellular and renal cell carcinoma.[22]
Axitinib effectively blocks VEGF-mediated endothelial cell viability and tube formation in vitro.[19] In vivo, it demonstrates significant anti-tumor activity, delaying tumor growth and reducing microvessel density in various xenograft models, including renal cell carcinoma and melanoma.[19]
Data Presentation: Preclinical and Cellular Data Summary
| Inhibitor | Assay Type | Model System | Endpoint | Result | Reference(s) |
| ZM323881 HCl | Cell Proliferation | Endothelial Cells | VEGF-A induced proliferation | IC50 = 8 nM | [12] |
| Permeability | Perfused microvessels (in vivo) | VEGF-A induced permeability | Reversibly abolished | [12] | |
| Sunitinib | Cell Proliferation | HUVECs | VEGF-induced proliferation | IC50 = 40 nM | [15][21] |
| Tumor Growth | Various xenograft models (in vivo) | Tumor volume | Potent, dose-dependent inhibition | [21] | |
| Sorafenib | Cell Proliferation | PLC/PRF/5, HepG2 cells | Proliferation | IC50 = 6.3 µM, 4.5 µM | [17][23] |
| Tumor Growth | PLC/PRF/5 xenograft model (in vivo) | Tumor growth | Inhibition at 30 mg/kg | [23] | |
| Axitinib | Tube Formation | Endothelial Cells | VEGF-mediated tube formation | Blocked | [19] |
| Tumor Growth | IGR-N91 xenograft model (in vivo) | Tumor growth, MVD | Delayed growth, decreased MVD | [19] |
Visualizing Mechanisms and Workflows
To better understand the context of these inhibitors, the following diagrams illustrate the VEGFR2 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: VEGFR2 signaling pathway and points of inhibition.
Caption: Standard workflow for preclinical validation of a VEGFR2 inhibitor.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of inhibitors. Below are methodologies for key experiments cited in this guide.
In Vitro VEGFR2 Kinase Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by recombinant VEGFR2 kinase.
-
Plate Coating: A 96-well microplate is coated with a suitable substrate for VEGFR2, such as a poly (Glu, Tyr) 4:1 peptide.
-
Inhibitor Preparation: Test compounds (e.g., ZM323881) are serially diluted in a kinase assay buffer to create a range of concentrations. A vehicle control (e.g., DMSO) is also prepared.
-
Kinase Reaction: Recombinant human VEGFR2 kinase is added to the wells along with the test compounds or vehicle control. The phosphorylation reaction is initiated by adding a solution containing ATP. The plate is incubated for a specified time (e.g., 30-60 minutes) at 30°C.[24][25]
-
Detection: The reaction is stopped, and the wells are washed. A primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine) is added. After incubation and washing, a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) is added.[1]
-
Data Analysis: A chemiluminescent or colorimetric substrate for HRP is added, and the signal is measured using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[1]
Cell Proliferation Assay (CCK-8/MTS)
This assay measures the effect of an inhibitor on the viability and proliferation of endothelial or cancer cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line are seeded into a 96-well plate at a predetermined density (e.g., 1.5 x 10³ to 5 x 10⁴ cells/well) and allowed to adhere overnight.[19][26]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor or a vehicle control.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for effects on proliferation.[1]
-
Viability Measurement: A reagent such as Cell Counting Kit-8 (CCK-8) or MTS is added to each well. These reagents are converted by metabolically active cells into a colored formazan product. After a 1-4 hour incubation, the absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8).[26]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, representing the concentration that inhibits proliferation by 50%, is then calculated.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of an inhibitor in a living organism.
-
Cell Implantation: A suspension of human tumor cells (e.g., 1 x 10⁷ DOHH2 cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[27]
-
Tumor Growth and Treatment: The tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., ZM323881) via a relevant route of administration (e.g., oral gavage), while the control group receives the vehicle.[27]
-
Efficacy Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Mouse body weight and general health are also monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess microvessel density (MVD) by staining for endothelial markers like CD31.[19]
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR2. Its key advantage lies in its specificity, which minimizes the complex off-target effects seen with multi-kinase inhibitors like Sunitinib and Sorafenib. While Axitinib demonstrates superior potency against the VEGFR family, the high selectivity of ZM323881 for VEGFR2 over VEGFR1 makes it a valuable tool for specifically interrogating the role of VEGFR2-mediated signaling in preclinical research.
In contrast, the multi-targeted nature of Sunitinib and Sorafenib offers the potential to inhibit tumor growth through multiple mechanisms simultaneously—targeting both the tumor vasculature and the tumor cells directly. The choice of inhibitor will therefore depend on the specific research question or therapeutic strategy. For studies aiming to isolate the effects of VEGFR2 blockade, this compound represents an excellent choice. For broader anti-tumor approaches, the multi-targeted profiles of Sunitinib, Sorafenib, and the high-potency pan-VEGFR inhibition of Axitinib may be more suitable. The data and protocols presented in this guide provide a framework for researchers to make informed decisions when selecting and evaluating these important anti-angiogenic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Mode of action and clinical impact of VEGF signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
- 12. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
- 22. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sorafenib - Labchem Catalog [labchem.com.my]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. dovepress.com [dovepress.com]
- 26. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of ZM323881 Hydrochloride: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of ZM323881 hydrochloride, a potent and selective VEGFR-2 inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should follow these steps meticulously.
1. Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Impermeable and resistant to the chemical. |
| Lab Coat | Standard laboratory coat. |
| Eye Protection | Safety glasses or goggles. |
Handling Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Ensure adequate ventilation in the handling area.
2. Disposal Procedure
The primary directive for the disposal of this compound is that it must not be disposed of with household garbage or allowed to reach the sewage system .[1] Disposal must be conducted in accordance with all local, regional, national, and international regulations.[1]
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, empty vials, contaminated PPE).
-
The label should include the chemical name ("this compound"), the CAS number (193000-39-4), and the relevant hazard pictogram (GHS07 for acute toxicity).[1][2][3]
-
-
Waste Collection:
-
Collect all waste this compound, whether in solid form or dissolved in a solvent, in the designated waste container.
-
If the compound is in solution, ensure the waste container is compatible with the solvent used (e.g., DMSO, DMF).[4]
-
Do not mix with other incompatible waste streams.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure chemical waste storage area.
-
This area should be cool, dry, and well-ventilated, away from general laboratory traffic.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a completed chemical waste manifest, accurately detailing the contents of the waste container.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal. This is crucial for laboratory inventory and compliance purposes.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Summary of Key Information
For quick reference, the following table summarizes the essential data for this compound.
| Property | Value | Reference |
| Chemical Name | 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride | [2] |
| CAS Number | 193000-39-4 | [2][4] |
| Molecular Formula | C22H18FN3O2.HCl | [2] |
| Molecular Weight | 411.86 g/mol | [2] |
| Hazard Classification | Acute Toxicity - Oral 4 (Harmful if swallowed) | [1] |
| GHS Pictogram | GHS07 | [1][3] |
| Storage | Desiccate at +4°C | [2] |
| Solubility | DMSO, DMF | [4] |
References
Personal protective equipment for handling ZM323881 hydrochloride
Essential Safety and Handling Guide for ZM323881 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on available safety data and general laboratory best practices for handling potent kinase inhibitors.
Compound of Interest:
-
Name: this compound
-
Synonyms: 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride, ZM-323881 hydrochloride
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] Until more comprehensive toxicological data is available, it should be handled as a potentially hazardous substance.[3] A thorough risk assessment should be conducted before handling. Stringent adherence to PPE protocols is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for enhanced protection.[4] |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a splash hazard.[4] |
| Body Protection | Lab Coat/Protective Clothing | A buttoned lab coat or a chemical-resistant suit is necessary to protect the body and clothing from potential spills.[4] |
| Respiratory Protection | Respirator | Use a respirator with an appropriate filter (e.g., P3 or N95) if dust is generated or if working outside a ventilated enclosure like a chemical fume hood.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood, especially during weighing and preparation of the compound.[4][5]
-
Ensure easy access to an eyewash station and a safety shower.
-
Avoid breathing in dust, fumes, or vapors.[1]
2. Weighing and Solution Preparation:
-
Use dedicated utensils (e.g., spatulas, weigh boats) for handling the solid compound.
-
Stock solutions can be prepared by dissolving the compound in organic solvents like DMSO or DMF, with a solubility of approximately 30 mg/mL.[3]
-
For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. A 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of about 0.33 mg/ml. Aqueous solutions should not be stored for more than one day.[3]
3. In-Vitro and In-Vivo Dosing:
-
Wear all appropriate PPE during dosing procedures to prevent skin and eye contact.
-
If there is a risk of aerosol generation, perform the procedure within a biological safety cabinet or a chemical fume hood.[5]
4. Storage:
-
Store the solid compound desiccated at +4°C or -20°C.[2] It is stable for at least 4 years when stored at -20°C.[2][3]
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. This includes contaminated gloves, gowns, and labware.[4][5] |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. Do not allow the product to enter the sewage system.[1][4][5] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4] |
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
